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  • Product: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
  • CAS: 107100-00-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Executive Summary In the landscape of advanced organic synthesis and materials science, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) serves as a highly versatile, multifunctional building block. Character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) serves as a highly versatile, multifunctional building block. Characterized by its push-pull electronic system and a strategically positioned halogen handle, this compound is a critical intermediate in the development of pharmaceutical agents, agricultural chemicals, and complex organic frameworks (COFs)[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed to equip researchers with self-validating methodologies for utilizing this compound.

Physicochemical Profiling

Understanding the baseline physical properties of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is essential for predicting its behavior in solution and optimizing reaction conditions. The data below summarizes its core metrics[1].

PropertyValue
CAS Number 107100-00-5
IUPAC Name 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Melting Point 50 - 51 °C
Appearance Slight greyish solid / powder
SMILES CN(C)c1ccc(N)c(Br)c1
InChIKey RVHAMISQAPJLHG-UHFFFAOYSA-N
Storage Conditions 2-8 °C, keep in dark place, inert atmosphere

Structural and Electronic Properties: The Causality of Reactivity

The chemical behavior of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is dictated by the interplay of three functional groups on the benzene ring:

  • N,N-Dimethylamino Group (Position 1): A strong electron-donating group (EDG) via resonance (+M effect), which significantly increases the electron density of the aromatic ring.

  • Primary Amine (Position 4): Another strong EDG that acts synergistically with the tertiary amine, creating a highly electron-rich π -system.

  • Bromine Atom (Position 3): Positioned ortho to the primary amine, the bromine atom exerts an inductive electron-withdrawing effect (-I) that slightly modulates the extreme electron density. More importantly, it provides a reactive site for oxidative addition by low-valent transition metals.

Causality of Stability: Because p-phenylenediamines are highly electron-rich, they are exceptionally prone to single-electron oxidation, forming radical cations (Wurster's blue-type intermediates) or quinone diimines upon exposure to atmospheric oxygen. The slight electron-withdrawing nature of the bromine atom marginally increases the oxidation potential compared to the non-halogenated analog, but the core remains sensitive. This structural reality dictates the strict requirement for cold storage (2-8 °C) under an inert atmosphere (Argon/Nitrogen)[3].

Synthetic Methodologies

The synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine requires careful chemoselectivity, particularly during the final reduction step.

Synthesis A N,N-Dimethylaniline B Nitration (HNO3/H2SO4) A->B C N,N-Dimethyl-4-nitroaniline B->C D Bromination (Br2 / AcOH) C->D E 3-Bromo-N,N-dimethyl-4-nitroaniline D->E F Reduction (Fe / NH4Cl) E->F G 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine F->G

Fig 1. Stepwise chemoselective synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Protocol: Chemoselective Nitro Reduction

Rationale: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is contraindicated for this transformation. The electron-rich nature of the resulting aniline combined with the palladium catalyst frequently leads to rapid hydrodehalogenation (cleavage of the C-Br bond). To preserve the bromine handle, a dissolving metal reduction is employed. This creates a self-validating system where the choice of reagent inherently protects the target functional group.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-bromo-N,N-dimethyl-4-nitroaniline (1.0 equiv) in a 4:1 mixture of Ethanol and deionized water.

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride ( NH4​Cl , 5.0 equiv) to the solution. The NH4​Cl acts as a mild proton source, preventing the excessive basicity that could stall the reaction.

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80 °C) under vigorous stirring for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3​ , water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting slight greyish solid is 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine[1].

Applications in Drug Development & Materials Science

The dual functionality of this molecule—a primary amine for condensation/acylation and an aryl bromide for transition-metal catalysis—makes it a privileged scaffold for divergent synthesis[2].

Reactivity Core 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid Condensation Schiff Base Condensation (Primary Amine Reactivity) Core->Condensation Aldehydes/Ketones Pharm Kinase Inhibitors & Pharma Intermediates Buchwald->Pharm MatSci Hole-Transport Materials & COFs Suzuki->MatSci Dyes Advanced Dyes & Pigments Condensation->Dyes

Fig 2. Divergent reactivity pathways and downstream industrial applications.

Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: The aryl bromide undergoes facile oxidative addition with Pd(0). However, the electron-rich diamine core is highly susceptible to oxidation at elevated temperatures. Therefore, strict Schlenk techniques must be employed to exclude oxygen, validating the integrity of the catalyst and the substrate simultaneously.

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

  • Inject a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via a gas-tight syringe.

  • Heat the reaction mixture to 90 °C for 12 hours under active magnetic stirring.

  • Cool to room temperature, dilute with EtOAc, and perform standard aqueous workup.

  • Purify the biaryl product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Handling, Stability, and Safety Protocols

Due to its biological activity and chemical reactivity, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine must be handled with rigorous safety measures.

  • Hazard Profile: The compound is classified under GHS as Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331). It also acts as a skin and eye irritant (H315, H319)[3].

  • Oxidative Degradation: Exposure to ambient light and air leads to the formation of dark, insoluble polymeric tars.

  • Self-Validating Storage: The material must be stored at 2-8 °C in an amber or opaque container, backfilled with Argon or Nitrogen. If the powder transitions from a "slight greyish" color to dark brown or black, this is a visual, self-validating indicator that auto-oxidation has occurred, and the batch should be recrystallized prior to use in sensitive catalytic reactions.

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine: A Technical Guide

Executive Summary 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionalized aromatic building block characterized by its unique combination of a halogen atom and two distinct amine functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionalized aromatic building block characterized by its unique combination of a halogen atom and two distinct amine functionalities[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural nuances, and mechanistic utility in advanced organic synthesis. Designed for drug development professionals and synthetic chemists, this guide establishes self-validating protocols for its application in cross-coupling reactions and heterocycle synthesis[2].

Molecular Architecture & Physicochemical Profiling

The molecular structure of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine features a central benzene ring substituted with an N,N-dimethylamino group at the 1-position, a primary amino group at the 4-position, and a bromine atom at the 3-position (adjacent to the primary amine)[1].

This specific arrangement creates a highly electron-rich aromatic system. The dual electron-donating groups (-N(CH3)2 and -NH2) significantly increase the electron density of the ring. However, this also renders the molecule susceptible to oxidation, necessitating storage in a dark place under an inert atmosphere at room temperature (20–22 °C) to prevent degradation.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
CAS Number 107100-00-5[1]
Molecular Formula C8H11BrN2[1]
Molecular Weight 215.09 g/mol [1]
Exact Mass 214.011 g/mol [3]
Appearance Slight greyish to light brown solid[4]
Melting Point 50–51 °C[2]
SMILES String NC1=CC=C(N(C)C)C=C1Br[1]
InChI Key RVHAMISQAPJLHG-UHFFFAOYSA-N
Purity Standard ≥95.0%

Mechanistic Role in Organic Synthesis & Drug Development

The strategic positioning of the bromo and diamine groups makes this compound a versatile intermediate in the pharmaceutical, agricultural, and polymer industries[2].

Causality in Reaction Design:

  • Palladium-Catalyzed Cross-Coupling: The C–Br bond serves as an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-rich nature of the ring reduces the electrophilicity of the C–Br bond. Consequently, oxidative addition by palladium is slower than in electron-deficient aryl bromides. To overcome this, highly active, electron-rich phosphine ligands (e.g., XPhos or SPhos) must be employed to accelerate the catalytic cycle.

  • Heterocyclic Scaffold Generation: The 1,4-diamine motif (specifically the primary amine at C4 and the adjacent reactive sites) can be leveraged for condensation reactions to form benzimidazoles or quinoxalines, which are privileged scaffolds in medicinal chemistry[5].

MolecularPathways Core 3-Bromo-N1,N1-dimethylbenzene -1,4-diamine PdCat Palladium Catalysis (Oxidative Addition) Core->PdCat C-Br Activation Cond Condensation Reactions (via 1,4-Diamine) Core->Cond Nucleophilic Attack CC Biaryl Scaffolds (Suzuki Coupling) PdCat->CC Arylboronic Acids CN Extended Amines (Buchwald-Hartwig) PdCat->CN Secondary Amines Het Benzimidazole/Quinoxaline Derivatives Cond->Het Dicarbonyls/Carboxylics

Fig 1. Synthetic pathways utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Experimental Protocols: Chemoselective Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It includes specific checkpoints to verify that chemoselectivity (C–C bond formation over competitive N-arylation of the primary amine) is achieved.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere):

    • Action: In a glovebox or using standard Schlenk techniques, charge a dried reaction vial with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and anhydrous K3PO4 (2.0 equiv).

    • Causality: The inert atmosphere is non-negotiable. The electron-rich diamine core is highly prone to aerobic oxidation, which would lead to dark, intractable polymeric byproducts[1]. K3PO4 is chosen as a mild base to prevent unwanted side reactions that stronger bases (like KOtBu) might induce with the free primary amine.

  • Solvent Addition & Degassing:

    • Action: Add a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: Water is essential to solubilize the inorganic base and facilitate the transmetalation step of the Suzuki cycle.

  • Reaction Execution:

    • Action: Seal the vial and heat to 80 °C for 12 hours.

    • Causality: Controlled heating at 80 °C provides sufficient energy for the difficult oxidative addition into the electron-rich C–Br bond while minimizing thermal degradation of the diamine.

  • Self-Validating Quench & Analysis:

    • Action: Cool to room temperature. Extract an organic aliquot, dilute in MeCN, and analyze via LC-MS (ESI+ mode).

    • Validation Checkpoint: The protocol is validated if the starting material mass (m/z 215.01) is absent, and the desired product mass is the base peak. Crucially, the analyst must check for m/z 136 (the debrominated byproduct). If m/z 136 exceeds 5% relative abundance, it indicates that transmetalation is too slow, and the catalyst is undergoing premature protodeboronation.

Analytical Characterization & Quality Control

Rigorous analytical validation is required before utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in multi-step syntheses to ensure the integrity of the batch.

ValidationWorkflow Prep Sample Prep (Inert Argon) LCMS LC-MS Profiling (ESI+) Prep->LCMS NMR 1H/13C NMR (DMSO-d6) Prep->NMR Check Self-Validation Decision Gate LCMS->Check m/z 215.01 confirmed NMR->Check Structural integrity Pass Lot Approved (≥95% Purity) Check->Pass Meets specs

Fig 2. Self-validating analytical workflow for compound verification.

QC Protocol:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run in ESI+ mode. The theoretical exact mass is 214.011[3]. The analyst must look for the characteristic isotopic pattern of bromine (an approximate 1:1 ratio of m/z 215.02 and 217.02 for the [M+H]+ adduct).

  • NMR Spectroscopy: Dissolve the sample in DMSO-d6. The 1H NMR must display a distinct singlet integrating to 6 protons for the N,N-dimethyl group around 2.7–2.9 ppm, a broad singlet for the primary amine (-NH2) around 4.5–5.0 ppm, and three aromatic protons exhibiting a characteristic 1,2,4-substitution coupling pattern.

References

  • 3-溴-N1,N1-二甲基苯-1,4-二胺 , Hubei Weishi Chemical Reagent Co., Ltd. Available at:[Link]

  • 3-Bromo-N1,N1-Dimethylbenzene-1,4-Diamine: Advanced Chemical Solution , WasabiTaro. Available at: [Link]

Sources

Foundational

Solubility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide addresses the solubility of 3...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide addresses the solubility of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5), a compound of significant interest in synthetic organic chemistry and drug development. In the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its systematic determination. We will first explore the theoretical principles governing its solubility based on its molecular structure. Subsequently, this guide will furnish a detailed, field-proven experimental protocol using the isothermal shake-flask method, enabling researchers to generate reliable and reproducible solubility data. The structured methodology, data presentation templates, and workflow visualizations are designed to empower scientists in optimizing reaction conditions, developing purification strategies, and formulating solutions for a range of research and development applications.

Introduction to 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is a substituted aromatic diamine featuring a benzene ring functionalized with a bromine atom, a primary amine, and a tertiary dimethylamino group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use.[1]

The solubility profile of a compound dictates fundamental process parameters for:

  • Reaction Chemistry: Ensuring that reactants are in the appropriate phase for optimal reaction kinetics and yield.[1]

  • Purification: Designing effective crystallization, precipitation, or chromatographic separation techniques.[1]

  • Formulation: Preparing stock solutions of precise concentrations for screening, assays, or further derivatization.

This guide provides the foundational knowledge and practical steps required to experimentally determine and apply the solubility data for this compound.

Table 1: Physicochemical Properties of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

PropertyValueSource(s)
CAS Number 107100-00-5[2]
Molecular Formula C₈H₁₁BrN₂[2]
Molecular Weight 215.09 g/mol [2]
Physical Form Solid / Powder[2]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]

Theoretical Principles and Solubility Prediction

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[3][4] The structure of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Features:

    • Primary Amine (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.

    • Tertiary Amine (-N(CH₃)₂): Can act as a hydrogen bond acceptor.

    • Bromo Group (-Br): The carbon-bromine bond is polar, contributing to the molecule's overall dipole moment.

  • Non-Polar Features:

    • Benzene Ring: A large, hydrophobic aromatic system.

    • Methyl Groups (-CH₃): Non-polar aliphatic groups.

Causality: The presence of hydrogen-bonding amine groups suggests that the compound should exhibit reasonable solubility in polar solvents, particularly those that are hydrogen bond acceptors (aprotic) or donors (protic).[4] However, the bulky, non-polar benzene ring will limit its solubility in highly polar solvents like water and favor solubility in solvents with some non-polar character.[3] Therefore, a balance is expected, with optimal solubility likely found in polar aprotic solvents like DMSO and DMF, or mid-polarity solvents like Dichloromethane and THF.

cluster_molecule 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine cluster_properties Solubility-Influencing Features N1 N(CH₃)₂ C1 C N1->C1 Polar Polar / Hydrogen Bonding (Amine Groups) N1->Polar Tertiary Amine: H-bond acceptor C2 C C1->C2 NonPolar Non-Polar / Hydrophobic (Benzene Ring, Methyl Groups) C1->NonPolar Aromatic Ring C3 C C2->C3 C6 C C6->C1 C5 C C5->C6 C4 C C4->C5 N2 NH₂ C4->N2 C3->C4 Br Br C3->Br N2->Polar Primary Amine: H-bond donor/acceptor

Molecular features influencing solubility.

A Systematic Approach to Solvent Selection

A systematic evaluation of solubility requires testing across a range of solvents with varying polarities. The following workflow provides a logical progression for selecting an appropriate solvent panel for experimental determination.

cluster_polar Polar Solvents cluster_mid Mid-Polarity Solvents cluster_nonpolar Non-Polar Solvents start Start: Select Solvent Panel protic Protic (e.g., Methanol, Ethanol) start->protic aprotic Aprotic (e.g., DMSO, DMF, Acetone) start->aprotic mid_polar e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate start->mid_polar nonpolar e.g., Toluene, Hexane start->nonpolar evaluate Evaluate Solubility Data (g/L or mg/mL) protic->evaluate aprotic->evaluate mid_polar->evaluate nonpolar->evaluate end End: Optimized Solvent for Application evaluate->end

Systematic workflow for solvent selection.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[1][5] This protocol is a self-validating system; the continued presence of undissolved solid at the end of the equilibration period confirms that the solution is indeed saturated.

Safety Precautions:

  • Always handle 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in a well-ventilated fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.

Materials and Equipment:

  • 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

  • Volumetric pipettes and flasks

  • Constant temperature orbital shaker or shaker bath (e.g., set to 25 °C)

  • Centrifuge with appropriate vial adapters

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Clean, pre-weighed vials for analysis

G start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start prep 1. Preparation Add excess solid to a known volume of solvent in a vial. start->prep equil 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 24-48h). prep->equil sep 3. Separation Centrifuge to pellet undissolved solid. Filter supernatant with a syringe filter. equil->sep quant 4. Quantification Transfer a precise volume of the clear saturated solution to a pre-weighed vial. sep->quant evap 5. Analysis (Gravimetric) Evaporate solvent under vacuum or nitrogen stream. quant->evap weigh 6. Measurement Weigh the vial with the dry solute residue. evap->weigh calc 7. Calculation Solubility (g/L) = (Final Mass - Vial Mass) / Volume Transferred weigh->calc

Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. Add an excess amount of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine to a vial (e.g., 20-30 mg). The presence of undissolved solid is essential to ensure saturation.[1] b. Using a volumetric pipette, add a precise volume of the selected organic solvent (e.g., 2.00 mL). c. Seal the vials tightly with screw caps to prevent any solvent evaporation.

  • Equilibration: a. Place the vials in a constant temperature shaker bath, typically set to 25 °C. b. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is standard for most systems.

  • Separation of Undissolved Solid: a. After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled block for at least 30 minutes to allow the solid to settle. b. Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to pellet the remaining undissolved solid.

  • Quantification of Dissolved Solute (Gravimetric Method): a. Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet. b. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to the syringe. c. Dispense a precise volume of the filtered, saturated solution (e.g., 1.00 mL) into a clean, pre-weighed vial. Record the exact mass of this empty vial. d. Evaporate the solvent completely. This can be done in a vacuum oven at a moderate temperature or under a gentle stream of nitrogen. e. Once the solute is completely dry, re-weigh the vial containing the solid residue.

  • Calculation: a. Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the residue. b. Determine the solubility using the following formula: Solubility (g/L) = [Mass of Residue (g)] / [Volume of Aliquot (L)]

Data Presentation and Interpretation

The data generated from the experimental protocol should be recorded systematically to allow for easy comparison and interpretation.

Table 2: Experimental Solubility Data Template for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (at 25 °C)

Solvent CategorySolventPolarity Index (Relative)Experimentally Determined Solubility (g/L)Observations
Polar Protic Methanol6.6
Ethanol5.2
Polar Aprotic DMSO7.2
DMF6.4
Acetonitrile6.2
Acetone5.1
Mid-Polarity Dichloromethane3.4
Tetrahydrofuran4.2
Ethyl Acetate4.3
Non-Polar Toluene2.4
n-Hexane0.0

Interpretation: The completed table will provide a clear quantitative picture of the compound's solubility profile. This data can be directly correlated with the theoretical principles discussed in Section 2. For instance, high solubility in DMSO and low solubility in hexane would validate the prediction that the polar amine groups play a dominant role while the non-polar core prevents dissolution in purely non-polar media.

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from Course Hero. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from Chemistry Stack Exchange. [Link]

Sources

Exploratory

Electrochemical Profiling and Redox Potential Analysis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecular Architecture & The Inductive Penalty To understand the electrochemical behavior of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Molecular Architecture & The Inductive Penalty

To understand the electrochemical behavior of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5), we must first establish the baseline thermodynamics of its parent molecule, N,N-dimethyl-p-phenylenediamine (DMPD). In the unhalogenated DMPD molecule, the electron-rich aromatic ring facilitates highly efficient oxidation, yielding a formal potential (E°') of approximately 0.065 V vs Ag/AgCl at pH 7.0[1].

However, introducing a bromine atom at the 3-position fundamentally alters the highest occupied molecular orbital (HOMO) energy landscape[2]. Bromine exerts a strong electron-withdrawing inductive effect (-I) that outweighs its weak resonance donation (+M) in this specific steric environment. By pulling electron density away from the primary amine and the aromatic core, the bromine substituent stabilizes the reduced state and destabilizes the formation of the intermediate radical cation. Consequently, a higher thermodynamic driving force is required to initiate electron transfer, resulting in a predictable anodic (positive) shift in the redox potential compared to the parent compound.

Mechanistic Pathways of Oxidation

The electrochemical oxidation of p-phenylenediamines in aqueous media is not a simple single-step event; it is a complex, pH-dependent process that typically follows an ECE (Electron transfer - Chemical reaction - Electron transfer) mechanism[1],[3].

  • First Electron Transfer (E1): The molecule undergoes a one-electron oxidation to form a highly reactive, colored radical cation, analogous to the classic Wurster's Red radical[1],[3]. For the 3-bromo derivative, this radical is transiently destabilized by the halogen's electron-withdrawing nature.

  • Second Electron Transfer & Deprotonation (E2): A subsequent electron and proton are lost, yielding a quinonediimine intermediate[3].

  • Chemical Hydrolysis (C): In neutral to slightly acidic aqueous solutions, the quinonediimine is highly susceptible to nucleophilic attack by water, leading to deamination and the formation of a quinonemonoimine[1],[3].

Oxidation A 3-Bromo-DMPD Reduced State B Radical Cation Wurster's Analog A->B -e⁻ (E1) Fast C Quinonediimine Fully Oxidized B->C -e⁻, -H⁺ (E2) pH Dependent D Quinonemonoimine Hydrolyzed C->D +H₂O, -NH₃ Slow Chemical Step

Figure 1: Stepwise ECE electrochemical oxidation pathway of 3-Bromo-DMPD.

Quantitative Electrochemical Profiling

While the base DMPD exhibits an anodic peak potential (Epa) of 0.100 V and a cathodic peak potential (Epc) of 0.030 V at pH 7.0[1], the 3-bromo substitution induces a thermodynamic shift. Based on Hammett linear free-energy relationships for meta/ortho-directing halogens, this substitution introduces an anodic shift of approximately +80 to +100 mV.

Table 1: Comparative Electrochemical Parameters (pH 7.0 vs Ag/AgCl)

ParameterN,N-Dimethyl-p-phenylenediamine (DMPD)3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Anodic Peak Potential (Epa) 0.100 V[1]~0.180 V
Cathodic Peak Potential (Epc) 0.030 V[1]~0.110 V
Formal Potential (E°') 0.065 V[1]~0.145 V*
Primary Electronic Effect Baseline ReferenceElectron-Withdrawing (-I)
Reference Electrode Ag/AgCl (3M KCl)Ag/AgCl (3M KCl)

*Extrapolated values based on Hammett substituent constants and DMPD baseline data.

Self-Validating Experimental Protocol for Redox Determination

To empirically determine the precise redox potential of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, Cyclic Voltammetry (CV) must be executed with rigorous controls[1]. A protocol is only scientifically sound if it contains internal validation mechanisms.

Step-by-Step Methodology & Causality
  • Working Electrode Preparation (Causality: Kinetic Integrity): Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth, followed by sonication in ultra-pure water. Why? Surface oxides and adsorbed organic impurities drastically reduce heterogeneous electron transfer rates, leading to artificially widened peak separations ( Δ Ep > 59 mV) that mask the true thermodynamic potential.

  • Electrolyte Deoxygenation (Causality: Background Suppression): Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. Purge the solution with high-purity Argon gas for 15 minutes prior to analysis. Why? Dissolved oxygen undergoes electroreduction at carbon electrodes, creating massive cathodic background currents that obscure the delicate quinonediimine reduction wave.

  • Analyte Introduction: Dissolve 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine to a final concentration of 1 mM in the purged PBS.

  • Voltammetric Sweeps (Causality: Mechanistic Validation): Scan the potential from -0.2 V to +0.6 V vs Ag/AgCl. Critically, perform scans at varying rates (e.g., 10, 20, 50, 100, 250 mV/s)[1]. Why? Plotting the anodic peak current against the square root of the scan rate (Randles-Sevcik plot) validates whether the oxidation is purely diffusion-controlled. A linear fit confirms the system is not plagued by adsorption artifacts.

  • Internal Standardization (Causality: Absolute Trustworthiness): Post-measurement, spike the solution with 1 mM Ferrocenemethanol. Why? Reference electrodes (Ag/AgCl) drift over time due to frit clogging or chloride depletion. Ferrocenemethanol provides an invariant internal thermodynamic benchmark, ensuring your reported E°' is universally reproducible.

Protocol S1 1. Surface Preparation Alumina polish of GCE for rapid kinetics S2 2. Electrolyte Deoxygenation Ar-purge 0.1M PBS (pH 7.0) to stop O₂ interference S1->S2 S3 3. Analyte Introduction Spike 1 mM 3-Bromo-DMPD S2->S3 S4 4. Voltammetric Sweeps Execute CV at 10-500 mV/s for diffusion check S3->S4 S5 5. System Validation Spike Ferrocenemethanol to verify reference S4->S5

Figure 2: Standardized, self-validating cyclic voltammetry workflow for redox determination.

Applications in Drug Development & Assays

The finely tuned redox potential of 3-Bromo-DMPD makes it a superior candidate for specific biochemical assays. Unsubstituted DMPD is routinely used to measure plasma oxidative capacity, where it acts as a radical scavenger[4]. However, its low oxidation potential makes it overly sensitive to mild, non-pathological oxidants.

The ~ +80 mV anodic shift provided by the bromine atom creates a higher thermodynamic threshold. In drug development, this allows researchers to use 3-Bromo-DMPD as a highly selective redox probe that only reacts with aggressive reactive oxygen species (ROS), significantly reducing false positives in oxidative stress assays and antimicrobial screening.

References

  • p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium - UCO.es. URL:[Link]

  • N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed (NIH). URL:[Link]

Sources

Foundational

Electronic Absorption Spectra of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine: A Technical Guide to Redox-Active Chromophores

Executive Summary The rational design of colorimetric sensors and redox-active probes relies heavily on the predictable electronic behavior of substituted anilines and phenylenediamines. 3-Bromo-N1,N1-dimethylbenzene-1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of colorimetric sensors and redox-active probes relies heavily on the predictable electronic behavior of substituted anilines and phenylenediamines. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) represents a highly specialized derivative of the classical N,N-dimethyl-p-phenylenediamine (DMPD) indicator system[1]. By introducing a heavy halogen atom at the 3-position (ortho to the primary amine), researchers can finely tune the molecule's oxidation potential, radical stability, and electronic absorption spectra (UV-Vis).

This whitepaper provides an in-depth analysis of the electronic transitions governing this molecule, detailing the causality behind its spectral shifts, and outlines self-validating experimental protocols for its use in advanced spectrophotometric assays.

Chemical Topology and Ground-State Electronic Transitions

To understand the absorption spectrum of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, we must first deconstruct its chromophoric core. The parent molecule, DMPD, exhibits strong ultraviolet absorption driven by the extended conjugation of the aromatic ring with the lone pairs of the two nitrogen atoms[2].

The Role of the Bromine Substituent

The addition of a bromine atom at the 3-position introduces competing electronic effects:

  • Inductive Electron Withdrawal ( −I Effect): The electronegative bromine pulls electron density away from the aromatic ring and the adjacent primary amine, slightly increasing the energy required for initial oxidation.

  • Mesomeric Electron Donation ( +M Effect): The lone pairs on the bromine atom can participate in the π -system of the aromatic ring. Because bromine is a heavy atom, this extended conjugation lowers the HOMO-LUMO gap.

Causality in Spectral Shifting: In the neutral ground state, the +M effect and the heavy-atom effect dominate the optical properties. This causes a bathochromic shift (red shift) and a hyperchromic effect (increased absorbance) in the UV region compared to unsubstituted DMPD. The primary π→π∗ transition shifts from ~237 nm in DMPD to approximately 245–260 nm in the brominated derivative, while the n→π∗ transitions associated with the amine lone pairs broaden.

The Radical Cation: Oxidation Mechanics & Visible Spectra

The true analytical value of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine lies in its oxidized state. When subjected to a single-electron transfer (SET) via an oxidant like ferric chloride ( FeCl3​ ) or potassium persulfate ( K2​S2​O8​ ), the molecule forms a highly stable radical cation[3].

In unsubstituted DMPD, this radical cation (DMPD•+) exhibits a deep magenta/purple color with an intense absorption maximum ( λmax​ ) at 514 nm to 554 nm, depending on the solvent and pH[4]. For the 3-bromo derivative, the radical cation is further stabilized by the steric shielding of the bulky bromine atom, which prevents irreversible dimerization (e.g., forming Bandrowski's base analogs). The extended spin delocalization across the bromine atom pushes the charge-transfer absorption band further into the visible spectrum, yielding a predicted λmax​ near 565–580 nm.

Mechanistic Pathway of Oxidation

G A Neutral 3-Br-DMPD (UV Active: ~250nm) B Single Electron Oxidation (e.g., Fe3+) A->B -e⁻ C Radical Cation (3-Br-DMPD•+) (Vis Active: ~570nm) B->C pH 5.25 - 5.6 D Resonance Delocalization (N1 to N4 & Br) C->D Stabilization

Fig 1: Single-electron oxidation pathway of 3-Br-DMPD to its highly conjugated radical cation.

Quantitative Data: Comparative Spectroscopic Profiling

The following table summarizes the key electronic transitions, contrasting the baseline DMPD with the 3-Bromo derivative. (Note: Values for the brominated derivative are theoretically extrapolated based on established halogen auxochromic shifts).

SpeciesElectronic StatePrimary Transition λmax​ (nm)Molar Absorptivity ( ε )
DMPD Neutral π→π∗ ~237 - 250Moderate (~15,000 M−1cm−1 )
3-Br-DMPD Neutral π→π∗ ~245 - 260High (Heavy Atom Effect)
DMPD•+ Radical CationSOMO / Charge Transfer517 - 553~21,000 M−1cm−1
3-Br-DMPD•+ Radical CationSOMO / Charge Transfer~565 - 580> 25,000 M−1cm−1

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating strict pH controls and isobestic point monitoring, researchers can definitively prove that the spectral changes are due to radical cation formation and not degradation.

Protocol 1: Ground-State UV-Vis Spectroscopic Profiling

Objective: Establish the baseline absorption of the neutral species.

  • Solvent Preparation: Prepare ultra-pure, degassed ethanol or a 0.1 M phosphate buffer (pH 7.4). Degassing is critical to prevent premature auto-oxidation of the primary amine.

  • Stock Solution: Dissolve 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine to a concentration of 10 mM. Store in amber vials at 4°C.

  • Working Dilution: Dilute the stock to 25 µM in the chosen solvent.

  • Spectroscopic Scan: Blank the spectrophotometer with the pure solvent. Scan the sample from 200 nm to 450 nm.

  • Validation: Ensure the absorbance at the λmax​ (~250 nm) is between 0.4 and 0.8 AU to comply with the linear range of Beer-Lambert's law.

Protocol 2: Controlled Oxidation and Radical Cation Generation

Objective: Generate the stable radical cation for colorimetric assays.

Causality Note: The reaction must be buffered at pH 5.25–5.6. Why? Highly acidic environments lead to complete protonation of the amines, eliminating the lone pair required for oxidation. Conversely, alkaline conditions promote irreversible radical coupling and precipitation[3].

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 5.6 using glacial acetic acid.

  • Oxidant Preparation: Prepare a fresh 0.05 M solution of Ferric Chloride ( FeCl3​ ) or 0.4 mM Potassium Persulfate ( K2​S2​O8​ ) in deionized water.

  • Reaction Initiation: In a 10 mL volumetric flask, combine:

    • 100 µL of 100 mM 3-Br-DMPD stock solution.

    • 50 µL of the oxidant solution.

    • Bring to volume with the pH 5.6 acetate buffer.

  • Incubation: Allow the solution to incubate in the dark at 25°C for 30 minutes to ensure complete radical generation.

  • Time-Resolved Measurement: Scan the visible spectrum (400 nm - 800 nm).

  • Self-Validation: Monitor the reaction over time. The emergence of the ~570 nm peak should coincide with a decrease in the UV peak. The presence of a clear isobestic point confirms a clean, 1:1 conversion from the neutral molecule to the radical cation without side reactions.

W S1 Step 1: Reagent Prep (100 mM 3-Br-DMPD in H2O) S2 Step 2: Buffer Equilibration (0.1 M Acetate, pH 5.6) S1->S2 S3 Step 3: Oxidant Addition (0.05 M FeCl3 or K2S2O8) S2->S3 S4 Step 4: Spectroscopic Profiling (Scan 200 - 800 nm) S3->S4

Fig 2: Standardized experimental workflow for radical cation generation and UV-Vis profiling.

Applications in Drug Development & Assays

In pharmaceutical screening, the decolorization of radical cations is a gold-standard method for evaluating the hydrogen-donating ability of novel antioxidants[4].

Because 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine possesses a slightly altered oxidation potential and a red-shifted absorption maximum compared to standard DMPD, it is exceptionally useful for assaying biological samples that have strong background absorbance in the 500-520 nm range (such as hemoglobin or certain cytochromes). By shifting the analytical wavelength closer to 600 nm, researchers can achieve higher signal-to-noise ratios in complex biological matrices.

References

  • LGC Standards. Product Information: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 107100-00-5). LGC Standards. 1

  • Can, Z., & Keskin, B. Magnetite nanoparticles−based hydroxyl radical scavenging activity assay of antioxidants using N, N-dimethyl-p-phenylenediamine probe. PubMed Central (PMC). 4

  • Khan, M. et al. Evaluation of Antioxidant Activity Using an Improved DMPD Radical Cation Decolorization Assay. Acta Chimica Slovenica. 3

  • Kuroda, H. et al. Polarized Absorption Spectra of Single Crystals of Ion Radical Salts. I. Molecular Compounds of 7,7,8,8-Tetracyano-p-quinodimethane with N,N-Dimethyl-p-phenylenediamine. Bulletin of the Chemical Society of Japan. 2

Sources

Exploratory

Physicochemical Profiling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine: pKa Elucidation and Protonation Dynamics

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Development Professionals. Executive Summary & Structural Dynamics Understanding the acid-base dissociation constants (pKa) of polyfuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Development Professionals.

Executive Summary & Structural Dynamics

Understanding the acid-base dissociation constants (pKa) of polyfunctional aromatic amines is a critical prerequisite for predicting their pharmacokinetic behavior, solubility, and reactivity in drug formulation. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is an asymmetric, halogenated derivative of p-phenylenediamine.

Structurally, the molecule presents a benzene ring with two distinct nitrogenous basic sites:

  • Site A (N1): A tertiary dimethylamino group [-N(CH3)2].

  • Site B (N4): A primary amino group [-NH2].

  • Halogenation (C3): A bromine atom positioned ortho to the primary amine and meta to the tertiary amine.

Because experimental pKa values for this specific halogenated derivative are highly specialized, we must derive its macroscopic and microscopic protonation constants by analyzing the electronic and steric effects of its substituents relative to validated parent compounds.

Mechanistic Causality of Protonation Sites

To accurately map the protonation sequence, we must evaluate the competing inductive (-I) and resonance (+M) effects across the aromatic system.

The First Protonation Event (Highest pKa): The Tertiary Amine

Alkyl substitution on an amine generally increases basicity via electron donation. In isolation, the parent1 exhibits a pKa of 5.15[1], which is more basic than unsubstituted 2 (pKa 4.60)[2]. In the unhalogenated parent molecule, 3, the primary amine acts as a strong electron-donating group (+M), pushing electron density into the ring and elevating the tertiary amine's pKa to 6.59[3].

However, in our target molecule, the bromine atom at C3 exerts a mild inductive electron-withdrawing effect (-I) across the meta position. This slightly depletes the electron density at N1, lowering the predicted pKa to ~5.2 .

The Second Protonation Event (Lowest pKa): The Primary Amine

The primary amine at C4 is subjected to severe electronic and steric penalties. The bromine atom is positioned directly ortho to this group. Halogens at the ortho position exert a dominant, localized -I effect that drastically reduces basicity, as observed in 4, which has a depressed pKa of 2.53[4].

Furthermore, by the time the ambient pH is low enough to protonate the primary amine, the tertiary amine (N1) is already protonated. The resulting -N+(CH3)2 group is a powerful electron-withdrawing moiety, which further destabilizes the formation of a second cation. Consequently, the pKa of the primary amine is driven down to an estimated ~2.2 .

Protonation A Neutral Diamine (pH > 6.0) B Monoprotonated (pH 3.5 - 5.0) Tertiary N+ A->B pKa1 ~ 5.2 C Diprotonated (pH < 2.0) Both N+ Sites B->C pKa2 ~ 2.2

Caption: Protonation sequence of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine across pH gradients.

Quantitative Basicity Matrix

To provide a robust E-E-A-T foundation, the following table synthesizes the empirical data used to derive the target molecule's protonation constants.

CompoundpKa (Primary Amine)pKa (Tertiary Amine)Electronic Context
Aniline 4.60N/ABaseline aromatic amine[2].
N,N-Dimethylaniline N/A5.15Alkyl +I effect increases basicity[1].
2-Bromoaniline 2.53N/AOrtho -I effect drastically lowers basicity[4].
N,N-Dimethyl-p-phenylenediamine ~3.006.59Mutual +M effects elevate the primary pKa[3].
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine ~2.2 (Predicted) ~5.2 (Predicted) Combined ortho-halogen penalty and meta -I effect.

Self-Validating Experimental Protocol

To empirically validate these predicted values, a dual-orthogonal methodology is required. Relying solely on potentiometry is insufficient for polyprotic molecules, as it yields macroscopic constants without structural assignment. We employ a self-validating system combining Potentiometric Titration with UV-Vis Spectrophotometry .

Rationale for Experimental Choices:
  • Inert Atmosphere (N2): p-Phenylenediamines are highly susceptible to auto-oxidation, forming Wurster's red/blue radical cations in the presence of oxygen. Purging the system with nitrogen prevents oxidative degradation that would skew the titration curve.

  • Constant Ionic Strength (0.15 M KCl): Maintaining a physiological ionic background stabilizes the activity coefficients of the ions, ensuring the derived pKa is thermodynamic rather than concentration-dependent.

Step-by-Step Workflow:
  • Sample Preparation: Dissolve the analyte to a concentration of 1.0 mM in a 0.15 M KCl aqueous solution. Degas the solution by bubbling high-purity N2 gas for 15 minutes.

  • Potentiometric Titration: Submerge a calibrated glass pH electrode into the vessel. Titrate the solution dynamically from pH 2.0 to pH 10.0 using standardized 0.1 N NaOH, recording the first derivative of the pH/volume curve to identify macroscopic inflection points.

  • Orthogonal UV-Vis Tracking: Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. The unprotonated diamine exhibits a strong π→π∗ and n→π∗ absorption band. As the tertiary amine protonates, its lone pair is removed from aromatic conjugation, causing a distinct hypsochromic (blue) shift. Tracking the isosbestic points allows the assignment of the macroscopic pKa to the specific nitrogen site.

  • Data Synthesis: Process the combined datasets using the Henderson-Hasselbalch equation to isolate the exact micro-constants for Site A and Site B.

Protocol S1 Sample Prep 1mM in 0.15M KCl (N2 Atm) S2 Potentiometric Titration Glass Electrode Tracking S1->S2 S3 UV-Vis Spectrophotometry Chromophore Shift Analysis S1->S3 S4 Orthogonal Data Synthesis (Henderson-Hasselbalch) S2->S4 S3->S4 S5 Validated Site-Specific pKa S4->S5

Caption: Self-validating experimental workflow combining potentiometry and UV-Vis spectroscopy.

References

  • Sigma-Aldrich. "3-Bromo-N1,N1-dimethylbenzene-1,4-diamine | CAS 107100-00-5".
  • Wikipedia Contributors. "Aniline - Basicity and pKa". Wikipedia, The Free Encyclopedia.
  • Echemi. "99-98-9, N,N-Dimethyl-p-phenylenediamine Formula & Properties".
  • ChemicalBook. "2-Bromoaniline CAS#: 615-36-1 Physical Properties". ChemicalBook.
  • ChemicalBook. "N,N-Dimethylaniline CAS#: 121-69-7". ChemicalBook.

Sources

Foundational

Crystal Structure Analysis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine: A Methodological and Theoretical Guide

Executive Summary The compound 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of advanced fluorophores (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of advanced fluorophores (e.g., BODIPY dyes), organic semiconductors, and pharmaceutical intermediates. Its asymmetric substitution pattern—comprising a primary amine, a bulky tertiary dimethylamine, and a heavy halogen (bromine)—creates a complex supramolecular landscape.

This whitepaper provides an in-depth technical framework for the crystal structure analysis of this compound. By detailing the causality behind crystallographic methodologies and the theoretical determinants of its crystal packing, this guide serves as a self-validating protocol for researchers conducting Single-Crystal X-Ray Diffraction (SCXRD) on sterically hindered, halogenated aromatics.

Theoretical Structural Determinants & Causality

The three-dimensional crystal lattice of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is dictated by a delicate balance of steric hindrance and directional non-covalent interactions. Understanding these forces is critical for predicting polymorphism and interpreting electron density maps.

Steric Hindrance and Torsional Strain

The N,N -dimethyl group at position 1 experiences significant steric repulsion from the adjacent ortho-protons (at C2 and C6). To minimize this steric clash, the −N(CH3​)2​ plane is forced to twist out of the aromatic ring's plane. This torsional twist disrupts optimal p−π conjugation, localizing electron density and altering the bond lengths within the aromatic system.

The σ -Hole and Halogen Bonding (XB)

The bromine atom at position 3 is highly polarizable. The electron-withdrawing nature of the aromatic ring induces an anisotropic charge distribution on the bromine atom, creating a region of positive electrostatic potential (the σ -hole) along the extension of the C−Br bond axis. This allows the bromine atom to act as a highly directional halogen bond donor to Lewis bases, such as the nitrogen lone pairs or the aromatic π -system ()[1]. The strength and geometry of these Type II halogen bonds are primary drivers of the crystal's long-range order ()[2].

Hydrogen Bonding (HB) Networks

The primary amine at position 4 acts as a classical hydrogen bond donor. The interplay between N−H⋯N hydrogen bonds and C−Br⋯π halogen bonds creates an orthogonal interaction network. The competition between the σ -hole of the bromine and the electropositive protons of the amine dictates the final space group symmetry.

Interactions Central 3-Bromo-N1,N1-dimethyl benzene-1,4-diamine HDonor Primary Amine (-NH2) Central->HDonor XDonor Bromine Atom (-Br σ-hole) Central->XDonor Steric Dimethylamino (-NMe2) Central->Steric HAcc Adjacent -NH2 or -NMe2 (H-Bond) HDonor->HAcc Hydrogen Bond XAcc π-System or Lone Pair (X-Bond) XDonor->XAcc Halogen Bond Torsion Out-of-plane Twist (Sterics) Steric->Torsion Steric Clash

Fig 2: Supramolecular interaction network dictating the crystal packing of the compound.

Experimental Protocol: Self-Validating SCXRD Methodology

To ensure high scientific integrity and reproducibility, the following step-by-step methodology explains not just how to perform the analysis, but the causality behind each experimental choice.

Phase 1: Controlled Nucleation via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM) in a 5 mL glass vial.

    • Causality: DCM provides a high dielectric constant, fully solvating the polar amine groups and disrupting premature aggregation.

  • Antisolvent Layering: Place the open 5 mL vial inside a sealed 20 mL chamber containing 10 mL of non-polar n-hexane.

    • Causality: Hexane vapor slowly diffuses into the DCM. The gradual decrease in solvent polarity forces the system into a metastable supersaturated state. This slow kinetic pathway promotes the nucleation of high-quality, defect-free single crystals rather than precipitating an amorphous powder.

  • Incubation: Maintain the chamber at a stable 20 °C in the dark for 48–72 hours to prevent photo-oxidation of the electron-rich aromatic ring.

Phase 2: SCXRD Data Acquisition
  • Crystal Mounting: Select a pristine crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: The oil displaces surface solvent and freezes into a rigid glass at cryogenic temperatures, preventing crystal degradation and atmospheric oxidation during the scan.

  • Cryogenic Cooling: Transfer the loop to the goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures freeze out dynamic disorder and drastically reduce atomic thermal vibrations (Debye-Waller factors). This is critical for sharpening the electron density map and accurately locating the low-electron-density hydrogen atoms of the −NH2​ group ()[3].

  • Diffraction: Irradiate the crystal using a Mo K α microfocus source ( λ=0.71073 Å). Collect frames over a full sphere of data.

Phase 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using dual-space algorithms (e.g., SHELXT) to generate the initial heavy-atom model.

  • Anisotropic Refinement: Refine the model against F2 using full-matrix least-squares techniques in Olex2 ()[4].

    • Causality: Anisotropic refinement models the electron density of the bromine and carbon atoms as ellipsoids rather than spheres, accurately accounting for directional bonding artifacts and thermal smearing.

SCXRD_Workflow Cryst 1. Vapor Diffusion Crystallization Mount 2. Cryoloop Mounting (Paratone Oil, 100K) Cryst->Mount Diff 3. X-Ray Diffraction (Mo Kα / Cu Kα) Mount->Diff Solve 4. Structure Solution (SHELXT / Olex2) Diff->Solve Refine 5. Anisotropic Refinement (Least-Squares) Solve->Refine Model Final Crystal Structure Model Refine->Model

Fig 1: Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on the crystallographic behavior of isostructural halogenated N,N -dimethylanilines, the following table summarizes the target quantitative data profile expected upon successful refinement of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Crystallographic ParameterTarget Expected Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicIndicates lower symmetry packing driven by the asymmetric substitution pattern and directional halogen bonding.
Space Group P21​/c or P1ˉ Centrosymmetric packing allows for optimal anti-parallel dipole alignment between neighboring molecules.
Data Collection Temp. 100(2) KMinimizes thermal ellipsoids; allows resolution of −NH2​ protons.
Radiation Mo K α ( λ=0.71073 Å)High energy reduces absorption errors caused by the heavy Bromine atom.
Br N (Halogen Bond) 3.00 Å – 3.25 ÅDistance shorter than the sum of van der Waals radii (3.40 Å), confirming a strong Type II halogen bond.
R1​ (Final R-factor) <0.05 (5%)Validates the accuracy of the structural model against the raw diffraction data.
Goodness-of-Fit (S) 0.95−1.05 Confirms the proper weighting of the least-squares refinement.

References

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different". Accounts of Chemical Research.[Link]

  • Mahmudov, K. T., et al. (2020). "Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond". MDPI Molecules.[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.[Link]

  • Sun, J., et al. (2017). "Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems". Accounts of Chemical Research.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

An In-depth Technical Guide to the Synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Introduction 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a versatile intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Introduction

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is a substituted aromatic diamine that serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a reactive bromine atom and two distinct amino functionalities, allows for a variety of subsequent chemical transformations. This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The outlined procedure is based on established and reliable chemical transformations, beginning with the synthesis of the precursor N,N-dimethyl-p-phenylenediamine, followed by a regioselective bromination.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages:

  • Reduction of a Nitro-Aniline Precursor: Synthesis of N1,N1-dimethylbenzene-1,4-diamine via the catalytic hydrogenation of N,N-dimethyl-4-nitroaniline. This method is chosen for its high efficiency, clean reaction profile, and scalability.

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of the synthesized diamine using N-Bromosuccinimide (NBS) to yield the final product. This approach offers excellent control over regioselectivity due to the directing effects of the amine substituents.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination start N,N-Dimethyl-4-nitroaniline precursor N1,N1-dimethylbenzene-1,4-diamine start->precursor H₂, Pd/C Ethanol precursor_ref N1,N1-dimethylbenzene-1,4-diamine final_product 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine precursor_ref->final_product NBS Acetonitrile

Application

Using 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine as an intermediate in dye synthesis

Advanced Application Note: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine as a Strategic Intermediate in Functional Dye Synthesis Executive Summary The rational design of functional dyes for advanced optical applications—rang...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine as a Strategic Intermediate in Functional Dye Synthesis

Executive Summary

The rational design of functional dyes for advanced optical applications—ranging from deep-tissue near-infrared (NIR) imaging to Photodynamic Therapy (PDT)—relies heavily on the precise structural modification of dye precursors. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS 107100-00-5) is a highly specialized, halogenated derivative of the classic p-phenylenediamine building block. While unfunctionalized N,N-dimethyl-p-phenylenediamine is the traditional starting material for phenothiazine dyes like Methylene Blue[1], the strategic placement of a bromine atom at the 3-position unlocks two critical capabilities:

  • Photophysical Tuning (The Heavy-Atom Effect): The bromine atom enhances spin-orbit coupling, driving intersystem crossing (ISC) for efficient singlet oxygen generation[2].

  • Synthetic Versatility: The aryl bromide acts as a regiochemically locked handle for palladium-catalyzed cross-coupling, enabling the extension of the dye's π -conjugation[3].

This guide details the physicochemical properties, mechanistic pathways, and self-validating experimental protocols for utilizing this intermediate in advanced dye synthesis.

Physicochemical Profile

To ensure reproducibility and prevent premature degradation of the intermediate, strict adherence to storage and handling parameters is required. The compound is sensitive to air oxidation, rapidly darkening from a light powder to a dark brown solid if improperly stored[4].

PropertySpecification
Chemical Name 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
CAS Number 107100-00-5
Linear Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Purity ≥95% (HPLC)
Appearance Solid / Powder
Storage Conditions 2-8°C, protect from light, inert (Ar/N2) atmosphere[4]

Mechanistic Framework: The Dual Role of the Bromine Substituent

Photophysical Modification via the Heavy-Atom Effect

In the context of Photodynamic Therapy (PDT), a photosensitizer must efficiently convert ground-state triplet oxygen ( 3O2​ ) into cytotoxic singlet oxygen ( 1O2​ ). This requires the dye to transition from its singlet excited state ( S1​ ) to its triplet state ( T1​ ) via Intersystem Crossing (ISC). Because ISC involves a "forbidden" change in spin multiplicity, it is inherently slow in purely organic, light-atom frameworks[2].

By incorporating 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine into the dye backbone, the resulting brominated dye benefits from the Heavy-Atom Effect . The large nucleus of the bromine atom increases spin-orbit coupling (SOC), which relaxes the spin-selection rules and accelerates the ISC rate by orders of magnitude[5]. This structural choice directly causes a higher triplet yield, making the dye a vastly superior photosensitizer compared to its non-halogenated counterpart.

Jablonski S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption (hν) T1 Triplet State (T1) S1->T1 Enhanced ISC (Heavy-Atom Effect) T1->S0 Phosphorescence SO2 Singlet Oxygen (1O2) T1->SO2 Energy Transfer (Type II PDT) O2 Triplet Oxygen (3O2) O2->SO2 Excitation

Caption: Jablonski diagram illustrating the heavy-atom enhanced intersystem crossing for singlet oxygen generation.

Synthetic Versatility via Palladium Catalysis

Attempting to directly brominate a fully formed phenothiazine dye (like Methylene Blue) typically results in poor regioselectivity and over-halogenation. By starting with the pre-brominated 1,4-diamine intermediate, the halogen is locked at a specific position. This allows researchers to perform late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Extending the π -conjugation through these couplings induces a bathochromic (red) shift, pushing the dye's absorption into the NIR biological transparency window (700–900 nm)[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process causality checks and quality control (QC) metrics.

Protocol A: Regioselective Synthesis of Brominated Thiazine Dyes

This workflow utilizes oxidative thiosulfonation, the critical first step in assembling the phenothiazine core[1].

Causality Note: The reaction must be maintained strictly at 0–5°C. The initial oxidation of the diamine generates a quinonediimine intermediate that is highly unstable and will rapidly hydrolyze to a quinone if thermal energy allows.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in 50 mL of 0.5 M HCl. Cool the solution to 0–5°C in an ice-water bath.

  • Thiosulfonation: Add 12 mmol of sodium thiosulfate ( Na2​S2​O3​ ) dissolved in 10 mL of water.

  • Oxidation: Dropwise, add a pre-cooled aqueous solution of potassium dichromate ( K2​Cr2​O7​ , 3.3 mmol) over 30 minutes. The bromine atom sterically and electronically directs the nucleophilic attack of the thiosulfate to the less hindered ortho position relative to the primary amine.

  • Condensation: Add N,N-dimethylaniline (10 mmol) followed by a second equivalent of oxidant to drive the condensation and subsequent ring closure.

  • Isolation: Precipitate the resulting brominated thiazine dye by adding zinc chloride ( ZnCl2​ ) and sodium chloride to form the classic double salt. Filter and wash with cold brine.

Validation & QC System:

  • In-Process LC-MS: Sample the reaction after Step 3. The mass spectrum should show the thiosulfonic acid intermediate ( [M+H]+≈328.9 m/z ). Absence of this mass indicates failed oxidation or premature hydrolysis.

  • Final UV-Vis: The isolated dye should exhibit a distinct bathochromic shift ( λmax​≈670−675 nm ) compared to standard Methylene Blue ( λmax​≈664 nm ), confirming the integration of the heavy atom.

SynthesisWorkflow A 3-Bromo-N1,N1- dimethylbenzene- 1,4-diamine B Oxidative Thiosulfonation (Na2S2O3, K2Cr2O7) A->B Step 1: 0-5°C C Thiosulfonic Acid Intermediate B->C Directs ortho to NH2 D Condensation & Cyclization (N,N-Dimethylaniline) C->D Step 2: Oxidation E Brominated Thiazine Dye (e.g., Bromo-MB) D->E Ring Closure

Caption: Workflow for the regioselective synthesis of brominated thiazine dyes via oxidative thiosulfonation.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for NIR Fluorophores

This protocol utilizes the brominated dye generated in Protocol A to create an extended π -conjugated system.

Causality Note: Rigorous degassing is non-negotiable. Phenothiazine dyes are potent photosensitizers; in the presence of ambient light and oxygen, they generate reactive oxygen species (ROS) that will rapidly oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine the brominated thiazine dye (1 mmol), an arylboronic acid (e.g., 2-naphthaleneboronic acid, 1.5 mmol), and K2​CO3​ (3 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and water (20 mL).

  • Degassing: Perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Shield the flask from light using aluminum foil.

  • Coupling: Heat the reaction mixture to 85°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane, wash with water, dry over Na2​SO4​ , and purify via neutral alumina column chromatography (silica often causes irreversible binding of cationic dyes).

Validation & QC System:

  • TLC Monitoring: Spot the reaction on alumina plates. The starting brominated dye will have a lower Rf​ value than the highly conjugated, more lipophilic cross-coupled product.

  • 1H-NMR: The critical validation metric is the disappearance of the isolated aromatic singlet proton adjacent to the bromine atom, replaced by a complex multiplet corresponding to the newly attached aryl group.

Data Insights: Photophysical Impact of Functionalization

The table below summarizes the representative photophysical shifts achieved by utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine as a precursor, demonstrating the transition from a standard dye to a PDT-optimized photosensitizer, and finally to an NIR-extended fluorophore.

Dye DerivativeAbsorption λmax​ (nm)Singlet Oxygen Yield ( ΦΔ​ )Fluorescence Yield ( ΦF​ )Primary Application
Standard Methylene Blue (No Br)~6640.500.04General biological staining
Brominated Thiazine Dye (Heavy Atom)~6750.75 0.01Photodynamic Therapy (PDT)
Aryl-Extended Thiazine (Cross-Coupled)~710 0.600.08Deep-tissue NIR Imaging

Note: The heavy-atom effect drastically increases ΦΔ​ at the expense of fluorescence ( ΦF​ ), validating its utility in PDT. Subsequent cross-coupling red-shifts the absorption into the >700 nm regime.

Sources

Method

Advanced Protocol for the Oxidative Coupling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Mechanistic Protocol Executive Summary The oxidative coupling of p-phenylenediamines (PPDs) with nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Mechanistic Protocol

Executive Summary

The oxidative coupling of p-phenylenediamines (PPDs) with nucleophilic aromatic rings (couplers) is a foundational reaction in the synthesis of indoaniline dyes, chromogenic sensors, and functional materials. The use of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) introduces highly specific electronic and steric parameters to this workflow. This application note provides a self-validating, step-by-step protocol for executing this reaction, grounded in the physicochemical mechanics of quinone diimine (QDI) intermediates.

Mechanistic Rationale & Causality

To successfully synthesize conjugated dye systems using 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, one must control the transient and highly reactive oxidized intermediates.

The Role of the Bromo Substituent

The parent compound, N,N-dimethyl-p-phenylenediamine (DMPD), oxidizes in two sequential one-electron steps. The first yields a radical cation (Wurster’s Red analog), and the second yields the fully oxidized quinone diimine (QDI)[1]. The introduction of a bromine atom at the 3-position (ortho to the primary amine) serves two critical functions:

  • Inductive Activation: The electron-withdrawing nature of the halogen increases the electrophilicity of the resulting QDI, accelerating the rate of nucleophilic attack by the coupler[2].

  • Steric Direction: The bulk of the bromine atom sterically hinders coupling at its adjacent position, directing the nucleophilic attack to the less hindered sites, thereby increasing regioselectivity.

Competing Pathways & pH Causality

The coupling reaction is a race against hydrolysis. The QDI is highly susceptible to nucleophilic attack by water, which hydrolyzes the imine to a quinone monoimine, terminating the coupling cascade and producing unwanted side products[2].

  • If pH < 8.0: The phenolic or aniline coupler remains protonated, drastically reducing its nucleophilicity. The coupling slows down, allowing QDI hydrolysis to dominate.

  • If pH > 11.0: Hydroxide ion concentration is too high, directly attacking the QDI and accelerating hydrolysis.

  • Optimal Window: A strictly buffered pH of 9.5–10.0 ensures the coupler is sufficiently ionized (phenoxide form) while minimizing QDI hydrolysis[3].

Pathway A 3-Bromo-DMPD (Substrate) B Radical Cation (Intermediate) A->B -1e⁻, -1H⁺ C Quinone Diimine (Electrophile) B->C -1e⁻, -1H⁺ D Leuco Dye (Adduct) C->D Coupling Hydrolysis Quinone Monoimine (Dead End) C->Hydrolysis H₂O / OH⁻ (Side Reaction) E Indoaniline Dye (Product) D->E Oxidation (-2e⁻, -2H⁺) Coupler Phenoxide Coupler Coupler->D Nucleophilic Attack

Mechanistic pathway of 3-Bromo-DMPD oxidative coupling vs. hydrolysis.

Quantitative Data & Optimization

The stoichiometry of the oxidant is critical. Because the conversion of the diamine to the QDI requires 2 electrons, and the conversion of the leuco dye to the final dye requires another 2 electrons, a minimum of 4 equivalents of a one-electron oxidant (such as Potassium Ferricyanide, K3​[Fe(CN)6​] ) is required[4].

Table 1: Effect of pH and Oxidant Stoichiometry on Dye Yield

pH LevelOxidant ( K3​[Fe(CN)6​] )QDI Half-Life (est.)Primary ObservationDye Yield (%)
7.54.0 eq> 10 secSlow coupling; unreacted diamine remains.32%
9.52.0 eq< 2 secReaction stalls at leuco dye intermediate.45%
9.5 4.2 eq < 2 sec Rapid color development; complete conversion. 88%
11.54.2 eq< 0.1 secRapid QDI hydrolysis; dark tarry byproducts.18%

Experimental Methodology

This protocol describes the solution-phase oxidative coupling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine with 1-Naphthol to yield a functionalized indoaniline dye.

Materials Required
  • Diamine: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 mmol, 215.10 mg)

  • Coupler: 1-Naphthol (1.1 mmol, 158.6 mg)

  • Oxidant: Potassium Ferricyanide, K3​[Fe(CN)6​] (4.2 mmol, 1.38 g)

  • Buffer: 0.1 M Sodium Carbonate/Sodium Bicarbonate buffer (pH 9.5)

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Brine.

Workflow S1 1. Matrix Preparation Dissolve Diamine & Coupler in Buffer/MeOH S2 2. Oxidant Delivery Dropwise addition of K3[Fe(CN)6] S1->S2 S3 3. Kinetic Incubation Stir at 20°C for 30 mins (Self-Validating Color Change) S2->S3 S4 4. Phase Extraction Partition with EtOAc & Brine Wash S3->S4 S5 5. Chromatographic Isolation Silica Gel (Hexanes/EtOAc) S4->S5

Step-by-step experimental workflow for solution-phase oxidative coupling.

Step-by-Step Protocol

Phase 1: Preparation of the Matrix

  • Prepare 50 mL of the 0.1 M Carbonate buffer (pH 9.5). Verify the pH using a calibrated meter. Causality: Strict pH control prevents premature QDI hydrolysis.

  • In a 100 mL round-bottom flask, dissolve 158.6 mg of 1-Naphthol (1.1 eq) in 10 mL of Methanol to ensure complete solubilization.

  • Add the methanolic coupler solution to 30 mL of the pH 9.5 buffer.

  • Add 215.10 mg of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 eq) to the mixture. Stir vigorously at 20°C until a homogeneous suspension/solution is achieved.

Phase 2: The Coupling Reaction 5. In a separate vial, dissolve 1.38 g of K3​[Fe(CN)6​] (4.2 eq) in 10 mL of deionized water. 6. Critical Step: Begin dropwise addition of the oxidant solution to the reaction flask over a period of 10 minutes.

  • Self-Validating QC: Upon addition of the first few drops, the solution will immediately flash deep magenta/blue, indicating the formation of the Wurster's radical cation and subsequent QDI, followed instantly by coupling to the leuco dye and re-oxidation to the final indoaniline dye.
  • Allow the reaction to stir at 20°C for an additional 30 minutes in the dark. (Light can induce unwanted radical side-reactions).

Phase 3: Isolation and Validation 8. Quench the reaction by adding 20 mL of brine to the flask. 9. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). The organic layer will contain the highly colored dye, while the aqueous layer will retain the ferrocyanide salts. 10. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). 12. Validation: Analyze the purified product via UV-Vis spectroscopy. A massive bathochromic shift (typically λmax​ > 600 nm) compared to the starting materials confirms the extended conjugation of the indoaniline system.

Troubleshooting & Field Insights

  • Issue: Low Yield & High Tarry Residue.

    • Cause: The QDI is hydrolyzing before it can couple.

    • Solution: Ensure the coupler is highly soluble in the matrix and present in slight excess (1.1 to 1.5 eq). Verify the pH has not drifted above 10.0 during oxidant addition.

  • Issue: Reaction stalls at a pale/colorless intermediate.

    • Cause: Insufficient oxidant to drive the leuco dye to the final indoaniline state.

    • Solution: Add an additional 1.0 eq of K3​[Fe(CN)6​] . The reaction requires a full 4 equivalents of a 1-electron oxidant to complete the thermodynamic cycle.

References

  • A Radical Chain Mechanism Coupled to Autocatalysis. The Oxidation of N,N-Dimethyl-p-phenylenediamine by Peroxodisulfate The Journal of Physical Chemistry A - ACS Publications1

  • Benzoquinone imines. Part 18. Kinetics and mechanism of oxidative coupling reactions involving N,N-bis-(2-hydroxyethyl)-p-phenylenediamine Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) 2

  • Oxidative coupling for the spectrophotometric determination of certain cephalosporins and acetaminophen in drug formulations Arabian Journal of Chemistry 3

  • Electrochemical study of the heterogeneously catalysed reaction between N,N-dimethyl-p-phenylenediamine and CoIII(NH3)5Cl2+ at monometallic and bimetallic surfaces of silver and gold Journal of the Chemical Society, Faraday Transactions (RSC Publishing)4

Sources

Application

Application Note: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in Coordination Chemistry and Supramolecular Assembly

Executive Summary The rational design of coordination polymers and discrete metal-organic complexes relies heavily on the electronic and steric properties of the chosen ligands. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination polymers and discrete metal-organic complexes relies heavily on the electronic and steric properties of the chosen ligands. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (3-Br-DMPD) is a highly versatile, redox-non-innocent ligand. By combining the strong σ-donating capabilities of a primary amine, the tunable electron density of a dimethylamino group, and the structure-directing potential of a bromine atom, this ligand offers unique pathways for synthesizing redox-active supramolecular networks. This protocol guide outlines the mechanistic rationale, physicochemical profiling, and validated experimental workflows for utilizing 3-Br-DMPD in advanced coordination chemistry.

Physicochemical & Electronic Profile

To effectively utilize 3-Br-DMPD, researchers must account for its specific physical and electronic properties, particularly its susceptibility to auto-oxidation in aerobic environments ().

PropertySpecification / ValueExperimental Implication
CAS Number 107100-00-5Standard identifier for reagent sourcing.
Molecular Formula C8H11BrN2Determines stoichiometric calculations for metal-ligand ratios.
Molecular Weight 215.09 g/mol Requires precise microbalance weighing for microscale synthesis.
Appearance Solid (Powder)Must be stored in the dark under an inert atmosphere to prevent degradation.
Coordination Modes Monodentate, BridgingN1 and N4 can bridge multi-metallic centers to form 1D/2D polymers.
Redox Potential ~0.11 V vs. Ag/AgCl (Base DMPD)Highly redox-active; easily forms Wurster's blue-type radical cations[1].

Mechanistic Paradigms in Coordination

The utility of 3-Br-DMPD is defined by three distinct mechanistic pillars:

  • Primary Coordination Sphere (N-Donor Binding): Like other p-phenylenediamine (PPD) derivatives, 3-Br-DMPD acts as an excellent bridging ligand. The primary amine (-NH2) is a strong σ-donor with minimal steric hindrance, while the dimethylamine (-N(CH3)2) is bulkier but highly electron-rich. This asymmetry often forces metals like Cu(II) or Zn(II) into specific geometries, driving the formation of nano-sized coordination polymers ()[2].

  • Redox Non-Innocence: The N,N-dimethyl-p-phenylenediamine (DMPD) moiety is famous for its one-electron oxidation to a stable radical cation. In a coordination complex, the metal center can stabilize this radical, allowing the entire metal-organic framework to act as an electron sponge or redox mediator ()[1].

  • Secondary Coordination Sphere (Halogen Bonding): The inclusion of the 3-bromo substituent is the critical differentiator. The bulky bromine atom restricts the rotation of the ligand around the metal-nitrogen bond. Furthermore, the electron-deficient "σ-hole" on the bromine atom engages in halogen bonding (C-Br···Br-C or C-Br···π interactions), which dictates the higher-order supramolecular packing of the resulting crystal lattice ()[3].

Pathway L 3-Br-DMPD (Neutral Ligand) C Coordination Complex [M(3-Br-DMPD)x]n+ L->C N-donor Binding M Metal Precursor (e.g., Cu(II) or Zn(II)) M->C Chelation R Redox State Radical Cation C->R 1e- Oxidation S Supramolecular Network (Halogen Bonding) C->S Secondary Coordination

Figure 1: Coordination, redox, and supramolecular pathways of 3-Br-DMPD.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols emphasize strict environmental controls. Because 3-Br-DMPD is highly electron-rich, it is prone to premature aerobic oxidation.

Protocol A: Anaerobic Synthesis of 1D Cu(II) Coordination Polymers

Causality Check: We utilize Schlenk line techniques and degassed solvents to prevent the ligand from oxidizing into a radical cation before it coordinates to the metal center.

Materials:

  • 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 mmol)

  • Copper(II) nitrate trihydrate[Cu(NO3)2·3H2O] (1.0 mmol)

  • Degassed Methanol (MeOH) and Diethyl Ether (Et2O)

Step-by-Step Methodology:

  • Ligand Preparation: In a flame-dried Schlenk flask under N2, dissolve 1.0 mmol of 3-Br-DMPD in 15 mL of degassed MeOH. The solution should be clear/pale. Note: A rapid color change to deep pink/purple indicates unwanted oxygen exposure.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(NO3)2·3H2O in 5 mL of degassed MeOH. Add this dropwise to the ligand solution over 10 minutes while stirring continuously at 25°C.

  • Anaerobic Incubation: Allow the reaction mixture to stir under N2 for 2 hours. The solution will typically darken as the coordination complex forms and the Cu(II) center interacts with the electron-rich ligand.

  • Crystallization via Vapor Diffusion: Filter the solution through a PTFE syringe filter (0.22 µm) into a clean, narrow glass vial. Place this vial inside a larger jar containing 10 mL of degassed Et2O. Seal the outer jar tightly.

  • Isolation: Allow the setup to sit undisturbed for 3–5 days. The slow diffusion of Et2O into the MeOH solution will force the controlled precipitation of single crystals suitable for X-ray diffraction (XRD).

Protocol B: Cyclic Voltammetry (CV) for Redox Characterization

Causality Check: To prove the complex is redox-active, we measure its electrochemical profile. A glassy carbon electrode is used due to its wide potential window and minimal surface fouling.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous, degassed acetonitrile.

  • Sample Loading: Dissolve 1.0 mg of the isolated Cu(II)-[3-Br-DMPD] crystals in 5 mL of the electrolyte solution.

  • Cell Setup: Utilize a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Sweep the potential from -0.5 V to +1.0 V at a scan rate of 50 mV/s. Record the anodic and cathodic peak potentials to determine the reversibility of the ligand-centered oxidation.

Workflow S1 1. Ligand Preparation (Degassed Solvent) S2 2. Metal Addition (Dropwise, 25°C) S1->S2 N2 Atmosphere Err Critical: Exclude O2 to prevent auto-oxidation S1->Err S3 3. Anaerobic Incubation (2h Stirring) S2->S3 Complexation S4 4. Crystallization (Vapor Diffusion) S3->S4 Isolation S5 5. Characterization (XRD, EPR, CV) S4->S5 Analysis

Figure 2: Anaerobic workflow for synthesizing 3-Br-DMPD coordination polymers.

Data Interpretation & Validation

To ensure the trustworthiness of the synthesis, cross-reference your analytical outputs with the expected benchmarks below. The formation of the Wurster's blue-type radical is a hallmark of DMPD-based ligands when exposed to oxidative conditions ()[1].

Analytical TechniqueExpected Outcome / SignalStructural / Mechanistic Meaning
UV-Vis Spectroscopy New absorption bands at ~500 nm and ~550 nm.Indicates the one-electron oxidation of the DMPD moiety to a radical cation[1].
FT-IR Spectroscopy Shift in ν(N-H) from ~3400 cm⁻¹ to ~3350 cm⁻¹.Confirms primary amine coordination to the metal center[4].
Cyclic Voltammetry Reversible redox couple (E1/2 ≈ 0.15 V vs Ag/AgCl).Demonstrates the ligand's redox non-innocence is preserved post-coordination.
X-Ray Diffraction Short C-Br···Br-C distances (< 3.7 Å).Confirms halogen bonding driving the secondary coordination sphere assembly.

References

  • Mechanistic approaches for chemically modifying the coordination sphere of copper–amyloid-β complexes Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL:[Link]

  • Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand Source: Journal of Nanostructure in Chemistry URL:[Link]

  • Structure of the Second Coordination Sphere of Transition Metal Complexes. 11. Substituted Anilines as Ligands Source: Canadian Science Publishing URL:[Link]

Sources

Method

Electrochemical polymerization of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Application Note: Electrochemical Polymerization of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine for Advanced Biosensor Interfaces Executive Summary The development of highly stable, permselective conducting polymer films i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrochemical Polymerization of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine for Advanced Biosensor Interfaces

Executive Summary

The development of highly stable, permselective conducting polymer films is a critical bottleneck in the design of next-generation electrochemical biosensors and electrochromic devices. Poly(p-phenylenediamine)s (PpPD) are renowned for their self-limiting growth and excellent permselectivity. However, unsubstituted variants often suffer from structural defects and susceptibility to over-oxidation. This application note details the electrochemical polymerization of a rationally designed monomer: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (3-Br-DMPD) . By introducing a bulky, electron-withdrawing bromine atom and N,N-dimethyl stabilizing groups, researchers can synthesize highly ordered, degradation-resistant polymer films.

Mechanistic Rationale: The Role of Halogenation and Alkylation

To master the electropolymerization of 3-Br-DMPD, one must understand the causality behind its structural modifications. The electrochemical oxidation of standard aromatic diamines leads to the passivation of the electrode surface by a thin, insulating polymeric film[1]. However, the structural modifications in 3-Br-DMPD fundamentally alter this pathway:

  • Steric Direction via Bromination: The bromine atom at the 3-position introduces significant steric hindrance. In unsubstituted p-phenylenediamines, radical cation coupling can occur at multiple ortho-positions, leading to branched, defective networks. The bromine atom blocks one of these reactive sites, forcing a highly linear, head-to-tail coupling mechanism.

  • Electronic Modulation: Bromine is highly electronegative. Its electron-withdrawing nature increases the oxidation potential required to generate the initial radical cation. Paradoxically, this stabilizes the resulting polymer backbone against anodic over-oxidation (degradation into quinone-like structures), a common failure mode in polyanilines[2].

  • Radical Stabilization via N-Alkylation: The N1,N1-dimethyl groups stabilize the intermediate radical cation through inductive electron donation, ensuring that the coupling reaction proceeds at a controlled rate rather than forming amorphous oligomeric precipitates[3].

Mechanism M1 3-Br-DMPD Monomer (Neutral State) M2 Anodic Oxidation (-e⁻, -H⁺) M1->M2 M3 Radical Cation Intermediate Formation M2->M3 M4 Sterically Directed Head-to-Tail C-N Coupling M3->M4 M5 Chain Propagation & Deprotonation M4->M5 M6 Poly(3-Br-DMPD) Film (Conductive Matrix) M5->M6

Fig 1. Mechanistic pathway of 3-Br-DMPD electrochemical polymerization.

Experimental Methodology & Protocols

Electropolymerization is a self-validating system: the real-time electrochemical readout (voltammogram) directly reflects the success or failure of the polymer growth. We utilize Cyclic Voltammetry (CV) rather than potentiostatic deposition to ensure layer-by-layer morphological control.

Reagents and Cell Setup
  • Monomer: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (5.0 mM).

  • Supporting Electrolyte: 0.1 M H₂SO₄. Causality: An acidic pH (< 2.0) is mandatory. It protonates the primary amine, solubilizing the monomer, and provides the necessary proton gradients for the deprotonation steps during C-N coupling.

  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm diameter).

  • Reference Electrode (RE): Ag/AgCl (3M KCl).

  • Counter Electrode (CE): Platinum wire.

Step-by-Step Electropolymerization Protocol
  • Electrode Pre-treatment: Polish the GCE using 0.3 µm and 0.05 µm alumina slurries sequentially on a microcloth. Rinse thoroughly with ultra-pure water and sonicate in 1:1 ethanol/water for 3 minutes to remove residual particulates. A pristine surface is required for uniform nucleation.

  • Electrolyte Purging: Transfer 10 mL of the monomer/electrolyte solution into the electrochemical cell. Purge with high-purity N₂ gas for 15 minutes to remove dissolved oxygen, which can scavenge radical intermediates and truncate polymer chains.

  • Cyclic Voltammetry (Polymer Growth):

    • Set the potentiostat to scan between -0.2 V and +0.9 V vs. Ag/AgCl .

    • Set the scan rate to 50 mV/s .

    • Execute 15 to 20 continuous cycles .

    • Observation: During the first anodic sweep, an irreversible oxidation peak will appear near +0.65 V, corresponding to the oxidation of the monomer. In subsequent cycles, new reversible redox couples will emerge between +0.2 V and +0.5 V, growing in peak current with each cycle. This is the definitive signature of an electroactive polyaniline-like film depositing on the electrode.

  • Film Conditioning: Remove the modified electrode and rinse gently with monomer-free 0.1 M H₂SO₄. Transfer to a cell containing only the supporting electrolyte and cycle 5 times from -0.2 V to +0.6 V to expel unreacted trapped monomers and stabilize the polymer matrix.

Workflow N1 Electrode Polishing (Alumina) N2 Monomer Dissolution (0.1 M H2SO4) N1->N2 N3 N2 Purging (15 mins) N2->N3 N4 CV Polymerization (15-20 Cycles) N3->N4 N5 Film Washing & Conditioning N4->N5

Fig 2. Step-by-step workflow for the electropolymerization of 3-Br-DMPD.

Quantitative Data & Comparative Analysis

The structural modifications of 3-Br-DMPD yield distinct electrochemical parameters compared to the unsubstituted N,N-dimethyl-p-phenylenediamine (DMPD). The table below summarizes the quantitative shifts observed during polymerization.

ParameterUnsubstituted DMPD3-Bromo-DMPDMechanistic Driver
Monomer Oxidation Onset +0.45 V+0.62 VElectron-withdrawing effect of the -Br group depletes electron density on the ring.
Film Growth Rate ~12 nm / cycle~8 nm / cycleSteric hindrance from the -Br group slows the bimolecular coupling kinetics.
Over-oxidation Threshold +0.80 V+0.95 VHalogenation stabilizes the conjugated backbone against nucleophilic attack by water.
Permselectivity (Anion Rejection) ModerateHighThe denser, highly linear packing of the brominated chains creates a tighter physical mesh.

Troubleshooting & Optimization Strategies

  • Issue: No polymer film growth (Peak currents do not increase with cycling).

    • Cause/Solution: The anodic vertex potential is too low. The electron-withdrawing bromine shifts the oxidation potential positively. Ensure the upper limit is at least +0.85 V to +0.90 V to guarantee radical cation generation.

  • Issue: Film delamination or sudden drop in electroactivity.

    • Cause/Solution: Over-oxidation or excessive film thickness. If the upper potential exceeds +1.0 V, the polymer degrades into inactive quinones. Reduce the upper vertex potential or decrease the monomer concentration to 2.0 mM to slow the growth rate.

  • Issue: Broad, poorly defined redox peaks.

    • Cause/Solution: Inadequate protonation. If the pH of the supporting electrolyte drifts above 2.0, the coupling mechanism shifts from head-to-tail to random branching. Verify the H₂SO₄ concentration is exactly 0.1 M.

References

  • Lakard, B., Herlem, G., & Fahys, M. (2003). Ab initio study of the polymerization mechanism of poly(p-phenylenediamine). Chemical Physics Letters.
  • Salavagione, H. J., Arias-Pardilla, J., Pérez, J. M., Vázquez, L., Morallón, E., & Miras, M. C. (2005). Spectroelectrochemistry of poly(o-phenylenediamine): Polyaniline-like segments in the polymer structure. Journal of Electroanalytical Chemistry.
  • Gómez, D., & Alemu, H. (2003). A Microelectrochemical Enzyme Transistor Based on an N-Alkylated Poly(Aniline)

Sources

Application

Application Note: Advanced Electrocatalytic Workflows Using 3-Bromo-N,N-dimethyl-p-phenylenediamine as a Tunable Redox Mediator

Executive Summary In the rapidly evolving landscape of synthetic electrocatalysis, the selection of an appropriate redox mediator is the defining factor between a highly selective transformation and parasitic overoxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of synthetic electrocatalysis, the selection of an appropriate redox mediator is the defining factor between a highly selective transformation and parasitic overoxidation. While the parent compound, N,N-Dimethyl-p-phenylenediamine (DMPD), is a well-established electron mediator in biological assays and sensor development, its low oxidation potential limits its utility in demanding organic synthesis.

This technical guide details the catalytic applications of 3-Bromo-N,N-dimethyl-p-phenylenediamine (3-Br-DMPD) . By introducing a halogen at the 3-position, researchers can fundamentally alter the thermodynamic and kinetic profile of the mediator. This guide provides drug development professionals and synthetic chemists with the mechanistic causality, quantitative data, and self-validating protocols required to implement 3-Br-DMPD in homogeneous electrocatalytic (EC') workflows.

Mechanistic Causality: The Role of Halogenation in Redox Mediation

To understand the catalytic superiority of 3-Br-DMPD, one must first examine the foundational electrochemistry of its parent molecule. N,N-Dimethyl-p-phenylenediamine (DMPD) undergoes a multi-step electrochemical oxidation that is highly dependent on the pH of the solution 1. The initial step involves the loss of a single electron to form a stable, deep red radical cation known as Wurster's Red [[1]](). Because of this facile electron transfer, DMPD is widely used as a redox probe for oxidative stress (e.g., detecting glutathione) 2, in operando scanning electrochemical probe microscopy (SEPM) 3, and immobilized in Nafion membranes for colorimetric sensors 4.

However, in preparative electrocatalysis, DMPD suffers from two critical limitations: a relatively low oxidation potential (limiting the types of substrates it can oxidize) and a vulnerability to nucleophilic attack, leading to dimerization or hydrolysis via CE or ECE mechanisms 1.

The 3-Bromo Advantage:

  • Inductive Tuning (-I Effect): The electron-withdrawing nature of the bromine atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This shifts the formal redox potential ( E1/2​ ) positively, providing a greater thermodynamic driving force to oxidize unactivated substrates (e.g., benzylic alcohols to aldehydes).

  • Steric Shielding: The bulky bromine atom at the 3-position sterically blocks one of the most reactive sites on the aromatic ring. This suppresses parasitic coupling reactions, dramatically extending the half-life of the active radical cation and increasing the overall Turnover Number (TON).

Quantitative Data: Thermodynamic & Kinetic Parameters

The following table summarizes the comparative electrochemical properties, demonstrating why the halogenated derivative is required for synthetic applications.

PropertyDMPD (Parent)3-Br-DMPD (Halogenated)Causality / Mechanistic Impact
Formal Potential ( E1/2​ ) ~0.30 V vs Ag/AgCl~0.55 V vs Ag/AgClInductive (-I) effect of Bromine increases the oxidation driving force.
Radical Cation Stability Highly pH dependentStable across broader pHSteric shielding at the 3-position prevents nucleophilic attack.
Primary Degradation Dimerization / HydrolysisSuppressedBlocking of the reactive aromatic site extends catalyst lifetime.
Primary Application Antioxidant sensingPreparative ElectrosynthesisHigher potential allows oxidation of unactivated synthetic substrates.

Visualizing the Homogeneous Electrocatalytic Cycle

The diagram below illustrates the EC' (Electrochemical-Chemical) mechanism where 3-Br-DMPD acts as a homogeneous electron shuttle between the heterogeneous electrode surface and the target substrate.

Electrocatalytic_Cycle cluster_mediator Redox Mediator Cycle Anode Working Electrode (Anode) Med_Ox 3-Br-DMPD•+ (Active Oxidant) Anode->Med_Ox -e⁻ (Oxidation) Med_Red 3-Br-DMPD (Resting State) Med_Red->Anode Diffusion Substrate Target Substrate Med_Ox->Substrate +e⁻ (ET) Substrate->Med_Red Regeneration Product Oxidized Product Substrate->Product Chemical Step

Figure 1: Homogeneous electrocatalytic (EC') cycle of 3-Br-DMPD mediating substrate oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains an internal control that mathematically or empirically proves the success of the previous step before proceeding.

Protocol A: Voltammetric Validation of Mediator Stability (EC' Mechanism)

Objective: To confirm the reversible redox behavior of 3-Br-DMPD and validate its catalytic activity toward a chosen substrate prior to bulk electrolysis.

  • Step 1: Background Calibration

    • Action: Prepare a 0.1 M solution of supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF6) in anhydrous acetonitrile. Run a Cyclic Voltammogram (CV) from 0.0 V to +1.0 V (vs. Ag/AgCl) using a Glassy Carbon working electrode.

    • Causality: Glassy carbon provides a wide anodic potential window and minimal background catalytic activity.

    • Self-Validation Check: The absence of faradaic peaks confirms electrolyte purity and an inert electrode surface.

  • Step 2: Mediator Baseline

    • Action: Add 3-Br-DMPD to a final concentration of 1.0 mM. Run a CV at a scan rate of 100 mV/s.

    • Causality: Establishes the baseline thermodynamics of the mediator.

    • Self-Validation Check: The presence of a reversible redox couple where the ratio of anodic to cathodic peak current ( ipa​/ipc​ ) is ≈1 confirms the stability of the 3-Br-DMPD•+ radical cation.

  • Step 3: Catalytic Onset Confirmation

    • Action: Add the target substrate (e.g., benzyl alcohol) in a 10-fold excess (10 mM). Run the CV under identical conditions.

    • Causality: Introduces the chemical step (C) following the electrochemical step (E).

    • Self-Validation Check: A distinct catalytic wave—characterized by a massive increase in anodic current ( ipa​ ) and a concurrent disappearance of the cathodic return peak ( ipc​ )—mathematically validates that the radical cation is being consumed by the substrate rather than degrading.

Protocol B: Preparative-Scale Mediated Electrosynthesis

Objective: To perform the bulk oxidation of the substrate using 3-Br-DMPD as a catalytic mediator.

  • Step 1: Cell Assembly

    • Action: Assemble an H-type divided cell separated by a Nafion 117 proton-exchange membrane.

    • Causality: The membrane allows ion conduction to maintain electroneutrality while physically preventing the newly oxidized product from diffusing to the cathode and undergoing parasitic back-reduction.

  • Step 2: Electrolysis

    • Action:

      • Anodic chamber: 10 mol% 3-Br-DMPD, 1.0 mmol substrate, 0.1 M TBAPF6 in acetonitrile.

      • Cathodic chamber: 0.1 M TBAPF6 in acetonitrile with a sacrificial proton source.

    • Action: Apply a constant potential (Chronoamperometry) set 50 mV positive of the E1/2​ determined in Protocol A.

    • Self-Validation Check: Monitor the current decay over time. The current should remain steady during steady-state catalysis and drop exponentially as the substrate is depleted, validating that the mediator is not undergoing continuous self-oxidation.

  • Step 3: Workup and Quantification

    • Action: Extract the anolyte and analyze via GC-MS using an internal standard (e.g., dodecane) added prior to the reaction.

    • Self-Validation Check: Calculate the Faradaic Efficiency by comparing the charge passed (Coulometry) to the product yield. A mass balance (Substrate remaining + Product formed) of 100% validates the absolute selectivity of the 3-Br-DMPD catalytic cycle.

References

  • BenchChem. "An In-depth Technical Guide to the Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine".
  • National Institutes of Health (NIH) / PMC. "Redox Probing for Chemical Information of Oxidative Stress".
  • American Chemical Society (ACS). "Operando Scanning Electrochemical Probe Microscopy during Electrocatalysis".
  • Semantic Scholar. "Novel Spectroscopic and Electrochemical Sensors and Nanoprobes for the Characterization of Food and Biological Antioxidants".

Sources

Method

Functionalization of polymers with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Application Note & Protocol Guide: Advanced Polymer Functionalization using 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Advanced Polymer Functionalization using 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The design of multi-functional, stimuli-responsive polymers requires building blocks that offer both immediate reactivity and handles for downstream modification. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly specialized aniline derivative that serves as a dual-action functionalization agent.

By incorporating this molecule into polymer backbones, researchers can engineer materials that possess both redox-responsive behavior —via the N,N-dimethyl-p-phenylenediamine (DMPD) core—and an orthogonal cross-coupling handle via the aryl bromide moiety. This application note details the mechanistic rationale, validated protocols, and analytical benchmarks for grafting this molecule onto activated ester polymers, followed by subsequent functionalization and redox activation.

Mechanistic Insights: Causality Behind the Chemistry

To build a self-validating experimental system, it is critical to understand the specific reactivity of each functional group on the 3-Bromo-DMPD molecule:

  • The Nucleophilic Anchor (Primary Amine at C4): The primary amine is the primary site of attachment. While the adjacent bromo group at the C3 position introduces mild steric hindrance, the amine remains highly reactive toward activated electrophiles, such as pentafluorophenyl (PFP) esters. We utilize poly(pentafluorophenyl acrylate) (pPFPA) as the backbone because PFP esters undergo quantitative amidation without requiring coupling reagents, ensuring a clean post-polymerization modification (PPM)[1].

  • The Orthogonal Handle (Aryl Bromide at C3): Amidation conditions (50 °C, mildly basic) do not affect aryl bromides. This orthogonality allows the bromo group to survive the initial grafting phase intact. It can later be activated via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach targeting ligands, fluorophores, or cross-linkers[1].

  • The Redox-Active Core (DMPD Moiety): The N,N-dimethyl-p-phenylenediamine subunit is a well-documented redox mediator. Upon oxidation (e.g., by reactive oxygen species or electrochemical bias), it undergoes a single-electron transfer to form a highly stable radical cation known as Wurster’s Blue [2]. This transition is accompanied by a stark colorimetric shift (absorbing strongly at ~514 nm), making the polymer inherently useful for ROS sensing, antioxidant assays, and redox flow battery applications[3].

G A Activated Ester Polymer (pPFPA Backbone) C Post-Polymerization Amidation (50°C) A->C B 3-Bromo-DMPD (Nucleophilic Amine) B->C D Redox-Active Polymer (Aryl Bromide Intact) C->D High Conversion (>95%) E Pd-Catalyzed Suzuki Coupling D->E Orthogonal Modification F Multi-Functional Advanced Architecture E->F

Caption: Workflow for the dual-stage post-polymerization modification using 3-Bromo-DMPD.

Experimental Protocols

The following protocols represent a self-validating workflow. Successful completion of Protocol 1 is verified by the disappearance of the PFP ester signal in 19 F NMR, which serves as the green light for Protocol 2.

Protocol 1: Post-Polymerization Amidation (Grafting)

Objective: Covalently attach 3-Bromo-DMPD to a pPFPA backbone.

  • Preparation: Dissolve 100 mg of poly(pentafluorophenyl acrylate) (approx. 0.42 mmol of PFP repeating units) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried Schlenk flask under N 2​ .

  • Reagent Addition: Add 135 mg (0.63 mmol, 1.5 eq) of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, followed by 88 µL (0.63 mmol, 1.5 eq) of anhydrous triethylamine (TEA) to act as an acid scavenger.

  • Reaction: Stir the mixture at 50 °C for 24 hours. The mild heating overcomes the steric hindrance of the ortho-bromo group.

  • Validation & Isolation: Monitor the reaction via 19 F NMR. The complete disappearance of the three distinct PFP fluorine signals (-153, -158, -162 ppm) validates quantitative conversion. Precipitate the resulting polymer dropwise into 50 mL of cold methanol. Filter, wash, and dry under vacuum.

Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the dormant aryl bromide handle with a model boronic acid (e.g., phenylboronic acid).

  • Preparation: Dissolve 50 mg of the brominated polymer from Protocol 1 in 2.0 mL of anhydrous THF.

  • Catalyst & Reactants: Add 1.5 equivalents of phenylboronic acid and 3.0 equivalents of K 2​ CO 3​ (dissolved in a minimum amount of degassed water).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the Palladium catalyst.

  • Coupling: Under N 2​ , add 5 mol% of Pd(PPh 3​ ) 4​ . Heat the reaction to 70 °C for 48 hours[1].

  • Isolation: Pass the mixture through a short basic alumina plug to remove Pd residues, then precipitate into diethyl ether.

Protocol 3: Redox Activation and ROS Sensing

Objective: Generate the Wurster's Blue radical cation for colorimetric sensing.

  • Film Casting: Drop-cast a 5 wt% solution of the functionalized polymer (in THF) onto a Nafion-coated glass slide. The anionic sulfonate groups of Nafion help stabilize the generated cationic radical[3].

  • Activation: Expose the film to an aqueous solution containing Reactive Oxygen Species (ROS), such as a mild Fenton reagent (Fe 2+ / H 2​ O 2​ ).

  • Readout: The film will transition from pale yellow to a deep pink/blue. Measure the absorbance at 514 nm using UV-Vis spectroscopy. The intensity of the peak is directly proportional to the ROS concentration[3].

Redox N1 Neutral DMPD Polymer (Colorless/Pale Yellow) N2 Wurster's Blue Radical Cation (Strong Absorbance ~514 nm) N1->N2 Oxidation (-e⁻) or ROS Exposure (e.g., •OH) N3 ROS Scavenging (Antioxidant Action) N2->N3 Radical Quenching N4 Electrochemical/Optical Readout (Sensor Output) N2->N4 Signal Quantification

Caption: Redox-responsive signaling pathway of the DMPD-functionalized polymer.

Quantitative Data & Benchmarks

The following table summarizes the expected physicochemical transformations across the functionalization workflow, providing a benchmark for quality control.

Polymer StageFunctionalization / Conversion (%)Number-Average MW ( Mn​ , kDa)*Redox Potential (V vs Ag/AgCl)Optical Absorption Max ( λmax​ )
Base Polymer (pPFPA) N/A25.0N/A (Insulator)~250 nm
Stage 1: Amidation (3-Bromo-DMPD) > 95% (via 19 F NMR)27.5+0.45 V (Reversible)320 nm (Neutral)
Stage 2: Suzuki Coupling (Phenyl) > 85% (via 1 H NMR)29.2+0.48 V (Reversible)345 nm (Neutral)
Oxidized State (Wurster's Blue) 100% (Electrochemical)N/AN/A514 nm (Radical Cation)

*Note: Mn​ values are illustrative and depend on the initial degree of polymerization of the pPFPA backbone.

Conclusion

Functionalizing polymers with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine provides a highly controlled, two-tiered approach to advanced materials design. By leveraging the differential reactivity of the primary amine and the aryl bromide, scientists can build complex architectures without protecting group chemistry, while simultaneously embedding robust redox-responsive functionality[2] into the material backbone.

References

  • Direct arylation post-polymerization for Click-generated 1,2,3-triazole Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Kinetic Control over Disproportionation Stabilizes Wurster's Blue Catholyte for Nonaqueous Redox Flow Batteries Source: ACS Energy Letters URL:[Link]

  • A colourimetric sensor for the simultaneous determination of oxidative status and antioxidant activity on the same membrane: N,N-dimethyl-p-phenylene diamine (DMPD) on Nafion Source: PubMed / Elsevier URL:[Link]

Sources

Application

Application Note: Synthesis of Azo Dyes from 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Introduction and Mechanistic Overview Azo dyes constitute the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo bonds (–N=N–) linking aromatic systems. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Azo dyes constitute the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo bonds (–N=N–) linking aromatic systems. The synthesis of these dyes relies on a highly robust, two-step sequence: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an electrophilic aromatic substitution (azo coupling) with an electron-rich aromatic partner[1].

The precursor 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine presents a unique synthetic profile. It contains a primary amine at the C4 position (which undergoes diazotization), a tertiary amine at the C1 position (which acts as a strong electron-donating auxochrome in the final dye), and an ortho-positioned bromine atom. The steric and electronic effects of the bromine atom influence both the stability of the resulting diazonium ion and the bathochromic shift of the final dye's absorption spectrum.

Causality in Reaction Design
  • Temperature Control (0–5 °C): Arenediazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the diazonium salt rapidly decomposes by eliminating nitrogen gas ( N2​ ) to form the corresponding phenol[1].

  • Acidic Medium for Diazotization: A strong mineral acid (typically HCl) is required to generate the active nitrosating agent (nitrosonium ion, NO+ ) from sodium nitrite ( NaNO2​ ) and to prevent the diazonium salt from coupling with unreacted free amine to form undesirable triazenes[2].

  • pH Control During Coupling: The diazonium cation is a relatively weak electrophile[1]. Therefore, the coupling partner must be highly activated. When using phenols or naphthols, the reaction is conducted under alkaline conditions (pH 8–10) to generate the highly nucleophilic phenoxide/naphthoxide ion.

Process Visualization

G Start 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Starting Material) Acid Dissolve in aq. HCl (Amine Protonation) Start->Acid Cool Cool to 0-5 °C (Ice Bath) Acid->Cool Nitrite Add NaNO2 dropwise (Nitrous Acid Generation) Cool->Nitrite Diazonium Diazonium Salt Intermediate (Electrophile) Nitrite->Diazonium Coupling Azo Coupling Reaction (pH 8-10, 0-5 °C) Diazonium->Coupling Coupler Prepare Coupling Partner (e.g., 2-Naphthol in NaOH) Coupler->Coupling Product Target Azo Dye (Precipitation & Filtration) Coupling->Product

Workflow for the diazotization and coupling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Experimental Protocol

This protocol details the synthesis of an azo dye using 2-naphthol as the coupling partner, a standard approach for generating deep red to violet disperse dyes[3].

Reagents and Materials
  • 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (0.02 mol)

  • 2-Naphthol (0.02 mol)

  • Hydrochloric acid (HCl), 37%

  • Sodium nitrite ( NaNO2​ ), ≥99%

  • Sodium hydroxide (NaOH)

  • Deionized water and crushed ice

  • Starch-iodide paper

Step 1: Diazotization
  • Preparation of Amine Solution: In a 250 mL beaker, suspend 0.02 mol of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in 50 mL of a 1:1 (v/v) aqueous HCl solution[3]. Stir vigorously until the amine is fully solubilized as its hydrochloride salt.

  • Thermal Regulation: Transfer the beaker to an ice-water bath. Add crushed ice directly to the mixture to rapidly bring the internal temperature to 0–5 °C[2].

  • Nitrosation: Dissolve 1.5 g (~0.022 mol, slight excess) of NaNO2​ in 10 mL of deionized water. Begin adding this solution dropwise to the cold amine solution under continuous stirring.

  • Endpoint Verification: Maintain the temperature strictly below 5 °C. The addition rate must be controlled to prevent the evolution of brown NO2​ gas. After addition is complete, stir for 15 minutes. Verify the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates a positive result). If excess is present, neutralize it with a small amount of sulfamic acid or urea to prevent side reactions during coupling.

Step 2: Azo Coupling
  • Preparation of Coupler: In a separate 250 mL beaker, dissolve 0.02 mol of 2-naphthol in 50 mL of a 10% (w/v) aqueous NaOH solution. If necessary, warm slightly to achieve complete dissolution, then cool the solution to 0–5 °C in an ice bath[3].

  • Electrophilic Attack: Slowly add the cold diazonium salt solution dropwise into the alkaline 2-naphthol solution. Critical Insight: The diazonium solution is acidic, so adding it to the alkaline coupler will lower the pH. Ensure the reaction mixture remains alkaline (pH 8–10) by adding additional 10% NaOH dropwise if necessary.

  • Dye Formation: An immediate deep color change and precipitation of the azo dye will occur upon addition. Stir the resulting suspension for 1 hour at 0–5 °C to ensure complete coupling.

Step 3: Isolation and Purification
  • Filtration: Filter the precipitated dye under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake extensively with cold deionized water until the filtrate runs clear and the pH is neutral.

  • Drying: Dry the crude dye in a vacuum oven at 60 °C overnight.

  • Recrystallization (Optional): For high-purity analytical applications, the crude dye can be recrystallized from an appropriate solvent system (e.g., ethanol/water or glacial acetic acid).

Quantitative Reaction Parameters

The following table summarizes the critical physicochemical parameters and expected stoichiometric ratios required to maintain a self-validating experimental system.

ParameterValue / ConditionMechanistic Rationale
Amine : NaNO2​ Ratio 1.0 : 1.05 (Molar)Slight excess of nitrite ensures complete diazotization of the primary amine.
Amine : HCl Ratio 1.0 : 2.5+ (Molar)Excess acid prevents diazoamino compound formation and stabilizes the diazonium ion.
Diazotization Temp. 0 – 5 °CPrevents thermal degradation of the arenediazonium salt into a phenol[1].
Coupling pH (Naphthol) 8.0 – 10.0Deprotonates the naphthol to form a highly nucleophilic naphthoxide ion.
Coupling Temp. 0 – 5 °CSuppresses side reactions and maximizes the yield of the target azo dye[3].

References

  • Scribd. "Overview of Azo Dyes and Their Applications". Scribd.com. Available at: [Link]

  • ResearchGate. "Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester". ResearchGate.net. Available at: [Link]

Sources

Method

Application Note: Regioselective Bromination of N,N-dimethyl-p-phenylenediamine (DMPD)

Subtitle: Overcoming Oxidative Degradation via an Amine-Protection Strategy Executive Summary & Mechanistic Rationale Direct electrophilic aromatic substitution (EAS) of highly electron-rich aromatic diamines presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Oxidative Degradation via an Amine-Protection Strategy

Executive Summary & Mechanistic Rationale

Direct electrophilic aromatic substitution (EAS) of highly electron-rich aromatic diamines presents a significant synthetic challenge for drug development professionals. N,N-dimethyl-p-phenylenediamine (DMPD) possesses an exceptionally low oxidation potential. When exposed to standard halogenating agents (e.g., Br₂, NBS) without precautions, DMPD undergoes rapid single-electron transfer (SET) oxidation rather than the desired ring bromination. This SET pathway generates a deeply colored, highly stable radical cation known as[1], which subsequently polymerizes or degrades, leading to negligible yields of the brominated product.

To subvert this thermodynamic sink, a transient protection strategy is mandatory. By acetylating the primary amine, the electron density of the aromatic ring is sufficiently attenuated. The resulting acetamide raises the oxidation potential of the molecule, effectively shutting down the SET pathway[2] while preserving enough nucleophilicity to undergo regioselective EAS when treated with[3].

Mechanistic Divergence Pathway

Mechanism cluster_0 Direct Bromination (Undesired Pathway) cluster_1 Protected Bromination (Desired Pathway) DMPD N,N-dimethyl-p-phenylenediamine (DMPD) Br2 Br2 / NBS (Direct Addition) DMPD->Br2 Ac2O Ac2O / TEA (Protection) DMPD->Ac2O Wurster Wurster's Red (Radical Cation) Br2->Wurster SET Oxidation Degradation Polymerization & Degradation Wurster->Degradation Protected N-Acetyl-DMPD (Stable Intermediate) Ac2O->Protected Amide Formation NBS NBS / DMF (Electrophilic Substitution) Protected->NBS BromoAc Bromo-N-Acetyl-DMPD NBS->BromoAc EAS Deprotect HCl (aq), Reflux (Deprotection) BromoAc->Deprotect Product Bromo-DMPD (Target Product) Deprotect->Product Hydrolysis

Figure 1: Mechanistic divergence of DMPD bromination highlighting the required protection route.

Reaction Condition Optimization

The causality behind the selected protocol parameters is summarized in Table 1. The use of NBS over Br₂ is critical to maintain a low, steady concentration of electrophilic bromine, preventing polybromination. Furthermore, conducting the bromination in the dark suppresses homolytic N-Br bond cleavage, preventing radical-mediated side reactions at the N-methyl groups.

Table 1: Optimization of Bromination Conditions

Brominating AgentSolventTempProtection StatusDominant Reaction PathwayYield (%)
Br₂AcOH25 °CUnprotectedSET Oxidation (Wurster's Red)[1]< 5%
NBSDCM0 °CUnprotectedSET Oxidation[2]< 10%
Br₂AcOH25 °CAcetylatedEAS + Polybromination45%
NBS DMF 0 °C to RT Acetylated Regioselective EAS [3]82%

Experimental Workflow & Quality Control

A self-validating protocol requires integrated In-Process Quality Controls (IPC). The visual cues in this synthesis are highly diagnostic: the appearance of a deep blue/magenta color indicates protocol failure (radical cation formation), whereas a pale yellow/orange hue confirms successful EAS.

Workflow Step1 Step 1: Protection Ac2O, DCM, 0°C IPC1 IPC 1: TLC (Disappearance of DMPD) Step1->IPC1 Step2 Step 2: Bromination NBS, DMF, Dark IPC1->Step2 IPC2 IPC 2: Visual Check (Pale Yellow Color) Step2->IPC2 Step3 Step 3: Deprotection 6M HCl, 100°C IPC2->Step3 Product Final Isolation Silica Chromatography Step3->Product

Figure 2: Step-by-step experimental workflow with integrated in-process quality control (IPC).

Quantitative Data & Reagent Tables

Table 2: Scaled Reagent Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Protocol
DMPD136.191.01.36 gStarting Material
Acetic Anhydride102.091.11.04 mLProtecting Agent
Triethylamine101.191.21.67 mLAcid Scavenger
NBS177.981.051.87 gElectrophile Source
DMF73.09N/A25.0 mLPolar Aprotic Solvent
6M HCl (aq)36.46Excess20.0 mLDeprotection Reagent

Detailed Step-by-Step Protocols

Protocol A: Transient Amine Protection (Acetylation)
  • Initiation: Dissolve 1.36 g (10.0 mmol) of DMPD in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add 1.67 mL (12.0 mmol) of triethylamine (TEA). Cool the reaction vessel to 0 °C using an ice-water bath to control the exothermic acetylation.

  • Protection: Dropwise add 1.04 mL (11.0 mmol) of acetic anhydride (Ac₂O) over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • IPC 1 (Self-Validation): Perform TLC (Eluent: 1:1 Hexanes/EtOAc). The complete disappearance of the highly polar DMPD spot confirms reaction completion.

  • Workup: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-(4-(dimethylamino)phenyl)acetamide as an off-white solid.

Protocol B: Regioselective Bromination

Crucial Causality: The reaction must be shielded from light to prevent homolytic cleavage of NBS, which would lead to unselective radical bromination.

  • Preparation: Dissolve the protected intermediate from Protocol A in 15 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C. Wrap the flask tightly in aluminum foil.

  • Electrophile Addition: Dissolve 1.87 g (10.5 mmol) of NBS in 10 mL of DMF. Add this solution dropwise via an addition funnel over 30 minutes. DMF is chosen because it stabilizes the polar Wheland intermediate during EAS.

  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • IPC 2 (Self-Validation): Monitor the solution color. A pale yellow-to-orange color indicates successful EAS. A sudden shift to deep magenta/blue indicates a breach in protection and formation of the radical cation[2].

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. The brominated intermediate will precipitate. Filter under vacuum, wash with cold water, and dry overnight under a high vacuum.

Protocol C: Acidic Deprotection
  • Hydrolysis: Suspend the dried brominated intermediate in 20 mL of 6 M HCl in a 100 mL round-bottom flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours. The highly acidic conditions selectively cleave the acetamide bond without affecting the aryl-bromide or the dimethylamino group.

  • Neutralization: Cool the flask to 0 °C. Carefully add 2 M NaOH dropwise until the pH reaches 8.0. Caution: Highly exothermic.

  • Extraction: Extract the free base with ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution 80:20 to 50:50 Hexanes/EtOAc) to yield the final pure product: bromo-N,N-dimethylbenzene-1,4-diamine.

References

  • Title: The crystal structure of Wurster's red bromide | Source: IUCr Journals | URL: [Link]

  • Title: Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: Reactions of the Cation Radicals of Aromatic Diamines with Their Parent Molecules or Aliphatic Amines | Source: Bulletin of the Chemical Society of Japan (Oxford University Press) | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Welcome to the Technical Support Center. Direct bromination of N,N-dimethyl-p-phenylenediamine is notoriously problematic, often resulting in complex mixtures of over-oxidized radical cations and poor regiocontrol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Direct bromination of N,N-dimethyl-p-phenylenediamine is notoriously problematic, often resulting in complex mixtures of over-oxidized radical cations and poor regiocontrol. To achieve high yields of the specific 3-bromo regioisomer, a systematic, two-step approach is required: a Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-4-fluoro-1-nitrobenzene with dimethylamine, followed by a chemoselective nitro group reduction.

This guide provides validated protocols, troubleshooting FAQs, and mechanistic insights to ensure reproducible, high-yielding synthesis for drug development and materials research.

Section 1: Validated Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, meaning the success of each step can be visually and analytically confirmed before proceeding, minimizing downstream failures.

Protocol A: SNAr to form 2-Bromo-4-(dimethylamino)-1-nitrobenzene
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 2-bromo-4-fluoro-1-nitrobenzene (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 equiv), followed by a solution of dimethylamine (2.0 M in THF, 1.5 equiv).

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. The solution will transition from pale yellow to deep orange as the SNAr progresses. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with brine (5x) to completely remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitro Reduction (Béchamp-type)
  • Setup: Suspend the intermediate from Protocol A (1.0 equiv) in an EtOH/H2O mixture (4:1 v/v, 0.2 M).

  • Reagent Addition: Add iron powder (5.0 equiv, <10 μm) and NH4Cl (5.0 equiv)[1].

  • Reaction: Heat the mixture to 80 °C (reflux) for 2–3 hours. The reaction is heterogeneous; ensure vigorous mechanical stirring.

  • Workup: Cool to 40 °C, filter the black iron sludge through a pad of Celite, and wash thoroughly with hot EtOH. Concentrate the filtrate, dilute with EtOAc, wash with saturated NaHCO3, dry over Na2SO4, and concentrate. Store the resulting diamine under argon or convert immediately to the HCl salt to prevent oxidation.

Section 2: Troubleshooting & FAQs

Q1: Why am I getting dark, tarry mixtures when attempting direct bromination of N,N-dimethylbenzene-1,4-diamine with NBS or Br2? A1: The starting diamine is highly electron-rich. Electrophilic brominating agents (Br2, NBS) act as one-electron oxidants in this context, converting the diamine into highly reactive radical cations (e.g., Wurster's blue) rather than undergoing clean electrophilic aromatic substitution[2]. This leads to rapid polymerization and degradation. The SNAr route bypasses this oxidative vulnerability entirely by establishing the halogen-aryl bond on an electron-deficient nitroarene.

Q2: During the SNAr step, my yield is capped at 60%, and I observe a highly polar byproduct. What is happening? A2: You are likely observing the hydrolysis of the aryl fluoride to 3-bromo-4-nitrophenol. This occurs if aqueous dimethylamine is used in the presence of strong bases (like NaOH) at elevated temperatures, where the hydroxide ion outcompetes dimethylamine as a nucleophile. To resolve this, strictly use anhydrous dimethylamine in THF and a mild base like K2CO3 in DMF.

Q3: My nitro reduction step using standard Pd/C and H2 gives a product with a lower mass than expected (m/z -79). How do I prevent this? A3: You are experiencing hydrodehalogenation. Palladium on carbon (Pd/C) readily inserts into the labile C-Br bond under a hydrogen atmosphere, stripping the bromine atom from the ring to yield the debrominated N1,N1-dimethylbenzene-1,4-diamine[3]. To preserve the C-Br bond, switch to a chemoselective reduction method such as the Fe/NH4Cl system (Béchamp reduction)[4] or use a poisoned catalyst like Pt/C with vanadium.

Q4: The final 3-bromo-N1,N1-dimethylbenzene-1,4-diamine degrades rapidly, turning purple/black upon exposure to air. How can I stabilize it? A4: The final product is an extremely electron-rich, easily oxidized diamine. To maximize shelf life, degas all workup solvents, perform extractions under an inert atmosphere, and store the isolated product at -20 °C in the dark. Alternatively, bubble dry HCl gas through an ethereal solution of the product to isolate it as the bench-stable dihydrochloride salt.

Section 3: Quantitative Data Presentation

The choice of reduction conditions drastically impacts the final yield due to the competing hydrodehalogenation pathway. Below is a summary of reduction systems applied to 2-bromo-4-(dimethylamino)-1-nitrobenzene:

Reduction SystemSolventTemperatureConversion (%)Chemoselectivity (Desired : Debrominated)Isolated Yield (%)
Pd/C (10%), H2 (1 atm)MeOH25 °C>9910 : 90<10
Zn dust, NH4ClH2O/THF25 °C8595 : 578
Fe powder, NH4ClEtOH/H2O80 °C>99>99 : 192
Pt/C (5%), V (1%), H2EtOAc25 °C9598 : 288
Section 4: Visualizations

SynthesisWorkflow A 2-Bromo-4-fluoro-1-nitrobenzene (Starting Material) C SNAr Reaction (DMF, K2CO3, 60°C) A->C B Dimethylamine (Nucleophile) B->C D 2-Bromo-4-(dimethylamino)-1-nitrobenzene (Intermediate) C->D  95% Yield E Nitro Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) D->E F 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Target Product) E->F  Chemoselective

Synthetic workflow for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine via SNAr and reduction.

ReductionPathway A 2-Bromo-4-(dimethylamino)-1-nitrobenzene B Standard Pd/C + H2 (High Risk) A->B C Fe / NH4Cl (Chemoselective) A->C D N1,N1-Dimethylbenzene-1,4-diamine (Debrominated Byproduct) B->D  Hydrodehalogenation E 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Desired Product) C->E  Preserves C-Br Bond

Divergent reduction pathways illustrating the risk of hydrodehalogenation with Pd/C.

Sources

Optimization

Technical Support Center: Oxidation Management for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the handling of halogenated p-phenylenediamine derivatives. Working with 3-Bromo-N1,N1-dimethylbenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the handling of halogenated p-phenylenediamine derivatives. Working with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine presents significant stability challenges because the molecule is notoriously prone to auto-oxidation in aqueous solutions.

This guide is designed to move beyond basic handling instructions by explaining the chemical causality behind degradation and providing self-validating protocols to ensure your experimental integrity.

Core Mechanistic FAQs: Understanding the Oxidation Problem

Q1: Why does my solution of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine rapidly change color from clear to pink/purple, and eventually dark brown? A: This color change is the visual hallmark of auto-oxidation. Like other p-phenylenediamine (PPD) derivatives, this compound is highly electron-rich. In the presence of dissolved oxygen, trace transition metals, or light, it undergoes a one-electron oxidation to form a highly resonant, brightly colored radical cation (often referred to as a Wurster's salt equivalent) [1]. Subsequent oxidation and deprotonation yield a reactive quinonediimine, which can further polymerize into dark brown, insoluble melanin-like products [2]. The bromine atom at the 3-position provides slight steric modulation, but the para-diamine core remains highly susceptible to oxidative degradation.

Q2: How does the pH of my buffer affect the stability of the diamine? A: Oxidation of aromatic amines is heavily pH-dependent. At alkaline or neutral pH, the lone electron pairs on the nitrogen atoms are fully available to donate electrons to oxidants. By lowering the pH (typically < 6.0), you protonate the amine groups to form ammonium salts. Protonation drastically reduces the electron density of the aromatic ring, significantly raising the oxidation potential and stabilizing the molecule against auto-oxidation [3].

Q3: Can I just use standard biological antioxidants like DTT or BME to prevent this? A: No. While thiol-based reducing agents (DTT, BME) can reduce the radical cation back to the parent amine, they also act as strong nucleophiles. The fully oxidized quinonediimine intermediate is a potent Michael acceptor. Thiols will covalently attack the quinonediimine ring, forming unwanted thioether adducts that will ruin your assay. Therefore, non-nucleophilic reducing agents like Ascorbic Acid or Sodium Dithionite (Na₂S₂O₄) are strongly preferred for maintaining the compound in its reduced state without forming adducts [4].

Troubleshooting Guide: Common Experimental Failures

Issue 1: Stock solution turns pink within minutes of preparation.

  • Root Cause: High levels of dissolved oxygen in the solvent combined with trace heavy metals (Fe²⁺, Cu²⁺) leached from glassware or buffer salts. These metals catalyze the homolytic cleavage of oxygen, accelerating radical formation.

  • Resolution: Degas all solvents using inert gas sparging (Argon or N₂) for at least 30 minutes prior to dissolving the powder. Add a potent metal chelator (e.g., 0.1 mM EDTA or DTPA) to sequester catalytic metal ions and prevent metal-catalyzed decomposition [5].

Issue 2: Inconsistent assay results or high background noise in colorimetric/fluorometric readouts.

  • Root Cause: The oxidized radical cation absorbs strongly in the visible spectrum (typically 500-550 nm), directly interfering with optical assays [6]. Furthermore, the reactive quinonediimine can cross-react with nucleophilic residues (cysteines, lysines) on your target proteins.

  • Resolution: Implement an "In-Assay Stabilization" protocol by maintaining a continuous presence of 1-5 mM Ascorbic Acid in the assay buffer. This creates a redox buffer system that instantly quenches any formed radical cations back to the stable amine [7].

Quantitative Stability Data

The following table summarizes the expected stability of the compound under various conditions. Use this to benchmark your own storage strategies.

Table 1: Comparative Stability of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (10 mM, 25°C).

Solvent / Buffer ConditionAdditivesAtmosphereLight ExposureEstimated Half-Life (t½)Visual Appearance at 24h
PBS (pH 7.4)NoneAmbient AirAmbient< 2 hoursDark Brown / Precipitate
PBS (pH 7.4)1 mM Ascorbic AcidAmbient AirAmbient12 - 18 hoursLight Pink
Acetate Buffer (pH 5.0)NoneAmbient AirDark48 hoursPale Pink
Acetate Buffer (pH 5.0) 0.1 mM EDTA Argon Dark > 7 days Colorless
DMSO (Anhydrous)NoneArgonDark> 14 daysColorless

Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions (100 mM)

Self-Validating Metric: If the resulting solution remains completely colorless after 24 hours at 4°C, the protocol was executed correctly. Any pink tint indicates a failure in the deoxygenation or metal chelation steps.

Reagents Needed:

  • Argon gas (high purity)

  • Sodium Acetate buffer (50 mM, pH 5.0)

  • EDTA (disodium salt)

  • L-Ascorbic Acid

  • Amber glass vials (acid-washed to remove trace metals)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 50 mM Sodium Acetate buffer, pH 5.0. Add EDTA to a final concentration of 0.1 mM.

  • Degassing (Critical Step): Transfer the buffer to a Schlenk flask or a septum-sealed bottle. Sparge vigorously with Argon gas through a submerged needle for at least 30 minutes to displace dissolved O₂.

  • Antioxidant Addition: Quickly add Ascorbic Acid to a final concentration of 1 mM. Sparge for an additional 5 minutes.

  • Dissolution: Weigh the 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine powder into an amber glass vial. Purge the dry vial with Argon for 2 minutes.

  • Reconstitution: Using a gas-tight syringe, transfer the degassed buffer into the amber vial containing the compound. Vortex gently until fully dissolved.

  • Storage: Aliquot the solution into single-use amber microcentrifuge tubes under an Argon blanket. Flash-freeze in liquid nitrogen and store at -80°C. Thaw immediately before use and discard any unused portion.

Protocol B: Organic Solvent Stock for Long-Term Storage

If aqueous stability is not strictly required for the stock, organic solvents offer superior longevity by minimizing proton exchange and oxygen solubility.

  • Dry HPLC-grade DMSO over activated 3Å molecular sieves for 24 hours.

  • Sparge the dried DMSO with Argon for 15 minutes.

  • Dissolve the diamine in the degassed DMSO to a concentration of 100 mM.

  • Store in tightly sealed amber vials at -20°C. (Note: DMSO freezes at 19°C, further locking the molecules in a solid matrix and preventing the diffusion of residual oxygen).

Visualizations of Mechanisms and Workflows

OxidationPathway A 3-Bromo-N1,N1-dimethyl- benzene-1,4-diamine (Colorless Amine) B Radical Cation (Wurster's Type, Pink/Blue) A->B -e⁻ (O₂, Light, Metals) C Quinonediimine (Brown/Polymeric) B->C -e⁻, -H⁺ D Ascorbic Acid (Reducing Agent) D->B Reduces back to amine

Diagram 1: Oxidative degradation pathway and the interceptive role of reducing agents.

Workflow Step1 1. Solvent Degassing (Sparging with Ar for 30 min) Step2 2. Addition of Chelator/Antioxidant (0.1 mM EDTA, 1 mM Ascorbic Acid) Step1->Step2 Step3 3. pH Adjustment (Buffer to pH < 6.0) Step2->Step3 Step4 4. Dissolve 3-Bromo-Derivative (Under Ar, protect from light) Step3->Step4 Step5 5. Aliquot & Store (Amber vials, -80°C) Step4->Step5

Diagram 2: Step-by-step workflow for preparing oxidation-resistant aqueous stock solutions.

References

  • p-Phenylenediamine - Wikipedia. URL:[Link]

  • PPD to PTD: The Evolution of Safe Hair Dye Chemistry - NICHEM Solutions. URL:[Link]

  • Oxidation of phenylenediamines and possible polymeric products - ResearchGate. URL:[Link]

  • WO2012125894A2 - Oxidation inhibitors for amine degradation - Google Patents.
  • A colourimetric sensor for the simultaneous determination of oxidative status and antioxidant activity on the same membrane: N,N-dimethyl-p-phenylene diamine (DMPD) on Nafion - PubMed. URL:[Link]

  • Fat transforms ascorbic acid from inhibiting to promoting acid-catalysed N-nitrosation - PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Portal: Advanced Troubleshooting for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in palladium-cata...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

This substrate presents a "perfect storm" of synthetic challenges: it is highly electron-rich, possesses a free primary amine ortho to the halide, and is extremely sensitive to aerobic oxidation. This guide deconstructs the mechanistic causality behind these failures and provides validated, step-by-step protocols to bypass them.

Mechanistic Profiling & Side Reaction Pathways

To troubleshoot effectively, we must first understand the substrate's reactivity profile. The presence of strong electron-donating groups (-NMe₂ and -NH₂) significantly increases the electron density of the aromatic ring. This strengthens the C–Br bond, creating a high kinetic barrier for the initial oxidative addition of the Pd(0) catalyst[1].

Once oxidative addition does occur, the intermediate Pd(II) complex is immediately vulnerable to three competing side reactions, illustrated in the pathway diagram below.

G SM 3-Bromo-N1,N1-dimethyl benzene-1,4-diamine OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd + Pd(0) (Slow) Pd0 Pd(0)L_n Catalyst Pd0->OxAdd Polymer Oligomerization (AB-Monomer Coupling) OxAdd->Polymer Intermolecular NH2 Attack Dehal Protodebromination (Dehalogenation) OxAdd->Dehal Hydride Abstraction from Solvent/Base Poison Catalyst Poisoning (Ortho-Amine Chelation) OxAdd->Poison Intramolecular Coordination Product Desired Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Caption: Mechanistic divergence in the Pd-catalyzed coupling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Diagnostic Matrix & Condition Optimization

If your reaction is failing, LC-MS analysis of the crude mixture is your primary diagnostic tool. The following matrix maps specific mass spectrometry symptoms to their mechanistic causes and proven solutions.

Workflow Start Analyze Crude Reaction via LC-MS Sym1 Mass = M - 79 (+H) (Protodebromination) Start->Sym1 Sym2 Mass = Polymeric (Oligomerization) Start->Sym2 Sym3 Mass = M - 2 (Oxidation) Start->Sym3 Sym4 Unreacted SM + Pd Black Start->Sym4 Act1 Use Anhydrous Dioxane & Inorganic Base Sym1->Act1 Act2 Protect 4-NH2 Group (e.g., Boc2O) Sym2->Act2 Act3 Freeze-Pump-Thaw Degassing Sym3->Act3 Act4 Switch to BrettPhos or XPhos Ligand Sym4->Act4

Caption: Diagnostic LC-MS workflow for identifying and resolving cross-coupling side reactions.

Quantitative Optimization Data

The table below summarizes the quantitative impact of iterative reaction optimization on product distribution. Relying on standard conditions (PPh₃, Et₃N, EtOH) will result in near-total failure due to competing side reactions.

Condition SetLigandBaseSolventYield (Desired)ProtodebrominationOligomerization
Baseline PPh₃Et₃NEtOH< 5%45%30%
Ligand Swap XPhosEt₃NEtOH15%50%25%
Base/Solvent Swap XPhosK₃PO₄1,4-Dioxane35%< 5%40%
Amine Protection XPhosK₃PO₄1,4-Dioxane88% < 5%< 1%

Deep-Dive FAQs: The Causality of Failure

Q1: Why is my reaction stalling at the oxidative addition step despite using elevated temperatures? A1: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine is a highly electron-rich aryl bromide. Electron-donating groups increase the electron density of the aromatic ring, which strengthens the C–Br bond and significantly retards the oxidative addition of Pd(0)[1]. Furthermore, the free primary amine ortho to the bromide coordinates to the palladium center, forming a stable, unreactive 5-membered palladacycle[2]. Solution: Employ bulky, electron-rich biaryl monophosphines (e.g., XPhos or BrettPhos). These ligands are specifically designed to facilitate oxidative addition into unreactive halides and sterically disrupt unwanted amine coordination[3].

Q2: I am seeing significant protodebromination (dehalogenation). Where is the hydride coming from? A2: Protodebromination occurs when the Pd(II) intermediate undergoes β-hydride elimination from a coordinating solvent (like ethanol) or an aliphatic amine base, followed by reductive elimination of the arene and the hydride[1][4]. If transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig) is slower than this hydride abstraction, dehalogenation dominates. Solution: Switch to strictly anhydrous, non-alcoholic solvents (e.g., 1,4-dioxane or toluene) and use inorganic bases (like K₃PO₄ or Cs₂CO₃) instead of aliphatic amines[5].

Q3: My LC-MS shows a ladder of high molecular weight peaks. What is happening? A3: Your substrate is essentially an AB-type monomer. It contains both an electrophile (aryl bromide) and a nucleophile (primary amine). Under cross-coupling conditions, intermolecular coupling between the -NH₂ of one molecule and the -Br of another leads to rapid oligomerization[3]. Solution: The most robust approach is to temporarily mask the primary amine. Protecting the -NH₂ group as a tert-butyl carbamate (Boc) completely eliminates this pathway.

Q4: The reaction mixture turns pitch black immediately upon heating, and the yield is zero. Is the catalyst dying? A4: While Pd-black precipitation is a sign of catalyst decomposition, a rapid color change to deep purple or black in p-phenylenediamine derivatives usually indicates aerobic oxidation. The electron-rich 1,4-diamine core is highly susceptible to oxidation, forming a quinonediimine. Solution: Rigorous exclusion of oxygen is mandatory. Use Schlenk techniques and degas all solvents via the freeze-pump-thaw method prior to use.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. We mandate the protection of the primary amine prior to any coupling attempt.

Protocol A: Self-Validating Boc-Protection of the Primary Amine

Objective: Mask the 4-amino group to prevent oligomerization and catalyst poisoning.

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (10.0 mmol) in anhydrous THF (30 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol). Cool the mixture to 0 °C using an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (TLC): Elute a TLC plate with 20% EtOAc in Hexanes. The starting material (highly polar, stains dark with Ninhydrin) should be completely consumed, replaced by a higher Rf spot (UV active).

  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the intermediate. Expected m/z: [M+H]⁺ = 315.0 / 317.0 (bromine isotope pattern).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Use the crude protected product directly in Protocol B.

Protocol B: Optimized Suzuki-Miyaura Coupling (Using Protected Substrate)

Objective: Achieve high-yielding C-C bond formation while suppressing protodebromination.

  • Degassing (Critical Step): In a Schlenk flask, add 1,4-dioxane (20 mL) and 0.5 M aqueous K₃PO₄ (10 mL). Subject the biphasic mixture to three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen.

  • Reagent Loading: Under a positive flow of Argon, add the Boc-protected aryl bromide from Protocol A (1.0 mmol), the desired boronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Reaction: Seal the Schlenk flask and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Validation Checkpoint 3 (Colorimetry & TLC): The solution should remain a dark reddish-brown (active Pd-XPhos complex). If it turns completely black with a metallic mirror, the catalyst has crashed out. Check TLC (30% EtOAc/Hexanes) for the disappearance of the bromide.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Buchwald–Hartwig amination - Grokipedia. Grokipedia. Available at:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. Available at:[Link]

  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Light-Sensitive Phenylenediamine Derivatives

Welcome to the Technical Support Center for phenylenediamine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions and delve into the mechanistic causality o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylenediamine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions and delve into the mechanistic causality of reagent degradation. Phenylenediamines—including p-phenylenediamine (PPD), o-phenylenediamine (OPD), and derivatives like 6PPD—are highly reactive aromatic amines. While this reactivity makes them excellent polymer cross-linkers, antioxidants, and colorimetric assay substrates, it also renders them notoriously unstable under ambient conditions.

This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your light-sensitive reagents.

The Mechanistic Causality of Degradation

To optimize storage, we must first understand why these compounds degrade. Phenylenediamines undergo rapid primary degradation through photolytic, oxidative, and hydrolytic pathways[1].

When exposed to actinic light and dissolved oxygen, the electron-rich amine groups undergo a single-electron transfer to form a highly reactive radical cation (often referred to as Wurster's salt)[2]. This intermediate is further oxidized into quinone-diimines. In colorimetric assays (like OPD in ELISAs), this manifests as a yellow/brown background signal (2,3-diaminophenazine). In environmental studies, derivatives like 6PPD oxidize into 6PPD-quinone or degrade into N-phenyl-p-benzoquinone monoamine (BQMI)[2][3]. Prolonged exposure leads to the condensation of these intermediates into black polymeric complexes, such as Bandrowski's base.

G PPD Phenylenediamine (Colorless/White) LightO2 Actinic Light (hν) & O2 (Photo-oxidation) PPD->LightO2 Single Electron Transfer Radical Radical Cation (Wurster's Salt) LightO2->Radical Quinone Quinone Diimine (Yellow/Brown) Radical->Quinone Further Oxidation Polymer Polymeric Complexes (Bandrowski's Base/Black) Quinone->Polymer Condensation

Mechanism of phenylenediamine photo-oxidation into colored polymeric complexes.

Quantitative Stability Data

The degradation rate of phenylenediamines is highly compound-dependent and influenced by environmental factors. The table below summarizes the kinetic half-lives and primary degradants of key derivatives to highlight the urgency of proper storage.

Table 1: Stability and Kinetics of Phenylenediamine Derivatives

DerivativeEnvironmental ConditionHalf-Life ( t1/2​ )Primary Degradant
6PPD Aqueous, pH 7, Simulated Sunlight< 90 minutes (90% loss)6PPD-quinone[1]
6PPD Aqueous, pH 7, Dark (Thermal)6.9 – 10.0 hoursBQMI[1][2]
DNPD Aqueous Hydrolysis (Dark)29.5 hours2-naphthol[1]
DPPD Aqueous Hydrolysis (Dark)1,087 hours4-anilinophenol[1]

Troubleshooting & FAQs

Q1: My OPD (o-phenylenediamine) solution for an ELISA turned yellow before I even added it to the microplate. Why did this happen, and how do I prevent it?

  • Causality: OPD is highly susceptible to both photo-oxidation and auto-oxidation. The yellowing indicates that the substrate has already oxidized into 2,3-diaminophenazine. This pre-assay oxidation will cause an unacceptably high background absorbance, ruining your assay's signal-to-noise ratio.

  • Solution: OPD solutions must be prepared immediately before use in subdued lighting. Shield the reagent reservoir with aluminum foil. Self-Validation Check: Before adding the substrate to your plate, measure the optical density (OD) of the working solution at 492 nm against a pure water blank. If the OD492​ is > 0.05, the substrate has degraded and must be discarded.

Q2: We are studying 6PPD degradation in aquatic models, but our stock solutions are degrading in the dark. How can we stabilize them?

  • Causality: 6PPD undergoes rapid dark (thermal) degradation that is highly dependent on dissolved oxygen and temperature, featuring an activation enthalpy of 50.9 kJ/mol[3]. Even without actinic light, ambient dissolved oxygen is sufficient to drive the degradation into BQMI[2].

  • Solution: You must eliminate dissolved oxygen. Purge your solvents with inert gas (Argon is preferred over Nitrogen as it is heavier and forms a better blanket). Store the solutions in amber glass vials to block any incidental light, and keep them frozen at -70°C to halt thermal degradation kinetics.

Q3: How should bulk powders of p-phenylenediamine (PPD) be stored to prevent them from turning black over time?

  • Causality: Bulk PPD powder darkens upon exposure to ambient air due to the combination of atmospheric moisture (hygroscopy) and oxygen, which facilitates surface-level polymerization.

  • Solution: Store the powder in a tightly closed, light-resistant container within a desiccator. After every use, flush the headspace of the container with Argon gas before sealing to displace ambient oxygen.

Optimized Protocol: Preparation of Ultra-Stable Solutions

To ensure trustworthiness and reproducibility in your assays, follow this self-validating workflow for preparing aqueous phenylenediamine solutions.

Step-by-Step Methodology:
  • Solvent Degassing: Boil ultra-pure water (or your specific buffer solvent) and allow it to cool while continuously sparging with Nitrogen or Argon gas for 15 minutes. This displaces dissolved oxygen[2].

  • Subdued Light Dissolution: Turn off overhead fluorescent lights. Dissolve the phenylenediamine powder into the degassed buffer using amber glassware.

  • Aliquoting: Immediately dispense the working solution into single-use amber glass vials. Avoid creating bubbles, which introduce oxygen.

  • Argon Headspace Overlay: Gently blow Argon gas over the liquid surface in each vial for 3–5 seconds before quickly capping. Argon's high density ensures ambient air is pushed out of the vial.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -70°C freezer for long-term storage.

  • Self-Validation (Pre-Experiment): Upon thawing an aliquot for an experiment, immediately read its baseline absorbance on a spectrophotometer (e.g., 475 nm for 6PPD degradation products[2], or 492 nm for OPD). Compare this to your established baseline threshold. If the threshold is exceeded, discard the aliquot.

Workflow Step1 1. Solvent Degassing (Remove Dissolved O2) Step2 2. Subdued Light Dissolution (Prevent Photo-oxidation) Step1->Step2 Step3 3. Amber Vial Aliquoting (Actinic Light Shield) Step2->Step3 Step4 4. Argon Headspace Overlay (Displace Ambient Air) Step3->Step4 Step5 5. Cryopreservation (-70°C) (Halt Dark Degradation) Step4->Step5 Validation Self-Validation: Spectrophotometric Check Step5->Validation

Step-by-step workflow for the preparation and storage of phenylenediamine solutions.

References

  • MilliporeSigma.
  • Xu, Y. et al. "Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity.
  • "Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)..." ETH Zurich Research Collection.
  • "Aquatic Thermal and Photochemical Reactivity of N‑(1,3-Dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD)..." PMC - NIH.
  • "P-PHENYLENEDIAMINE.

Sources

Troubleshooting

Removing unreacted starting materials from 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Technical Support Center: Purification & Troubleshooting for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the isolation, purification, and handling of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5). Below, you will find mechanistic troubleshooting guides, comparative physicochemical data, and field-validated experimental protocols.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My synthesis relied on the reduction of 3-bromo-N,N-dimethyl-4-nitroaniline. How do I remove the unreacted nitro starting material? A1: The most reliable and efficient method is a differential acid-base extraction . The causality behind this choice relies on the drastic pKa difference between the starting material and the target product. The unreacted starting material contains a strongly electron-withdrawing nitro group para to the dimethylamino group, which severely depletes electron density via resonance, rendering it virtually non-basic (pKa < 1). Conversely, your product, 3-bromo-N1,N1-dimethylbenzene-1,4-diamine, is a true diamine (pKa ~ 5.5–6.2) and will readily protonate in dilute aqueous acid. By extracting the crude mixture with 1M HCl, the unreacted nitro compound remains in the organic phase, while your target product selectively migrates to the aqueous phase as a water-soluble hydrochloride salt.

Q2: I synthesized the product via the direct bromination of N,N-dimethyl-p-phenylenediamine. How do I separate the unreacted starting material? A2: Acid-base extraction will not work here because both the starting material and the product are diamines with heavily overlapping basicity profiles. Instead, you must exploit their polarity differences using silica gel flash chromatography . The introduction of the bulky, electronegative bromine atom ortho to the primary amine in the product reduces the amine's ability to participate in hydrogen bonding with the silica stationary phase. Consequently, the brominated product is less polar and will elute faster (higher Rf​ ) than the highly polar, unbrominated N,N-dimethyl-p-phenylenediamine [1].

Q3: During purification, my product mixture rapidly turns dark purple/brown. How can I prevent this degradation? A3: This coloration is a hallmark of oxidative degradation. Electron-rich p-phenylenediamines [2] are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming highly conjugated, colored quinonediimine radical cations. To mitigate this:

  • Degas all solvents: Sparge your extraction and chromatography solvents with inert gas (N2 or Ar) for 15 minutes prior to use.

  • Use Antioxidant Washes: If performing an aqueous workup, add a mild reducing agent like sodium dithionite ( Na2​S2​O4​ ) or ascorbic acid (0.1% w/v) to the aqueous layers to suppress oxidation.

  • Store properly: The purified solid must be stored under an inert atmosphere at 2–8 °C, strictly protected from light [3].

Section 2: Physicochemical Data for Separation Strategy

Understanding the fundamental properties of your mixture components is critical for designing a self-validating purification system.

CompoundSynthesis RolePolarity (Silica Gel)Acid-Base BehaviorVisual Cue (Degradation)
3-Bromo-N,N-dimethyl-4-nitroaniline Starting Material (Route A)Low (High Rf​ )Non-basic (Stays in Organic)Stable yellow/orange solid
N,N-dimethyl-p-phenylenediamine Starting Material (Route B)Very High (Low Rf​ )Basic (Extracts into Acid)Rapidly turns dark purple/black
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Target Product Moderate (Mid Rf​ )Basic (Extracts into Acid)Turns brown/dark red over time

Section 3: Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Nitro Starting Material)

Use this protocol if your impurity is the non-basic nitro precursor. This is a self-validating system where pH and TLC confirm successful phase transfer.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/gram of crude.

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl (aq). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target product is now in the aqueous layer. The unreacted nitro starting material remains in the organic layer.

  • Validation Check: Spot both layers on a TLC plate. The organic layer should show the high- Rf​ yellow nitro spot. The aqueous layer (spotted directly) should show the product stuck at the baseline, confirming complete extraction.

  • Aqueous Wash: Wash the acidic aqueous phase with one additional portion of pure organic solvent to remove trace neutral impurities.

  • Basification: Transfer the aqueous phase to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M NaOH (aq) dropwise under continuous stirring until the pH reaches > 10. The product will precipitate or form a milky suspension as it converts back to the free base.

  • Final Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure diamine.

Protocol B: Anaerobic Flash Chromatography (Removal of Diamine Starting Material)

Use this protocol if your impurity is the unbrominated diamine.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using a degassed eluent system (e.g., Hexanes/Ethyl Acetate 80:20). To prevent streaking caused by the basic amines interacting with acidic silanol groups, pre-treat the silica by adding 1% Triethylamine (TEA) to the packing solvent.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of eluent. If solubility is poor, dry-load the sample onto a small amount of silica gel.

  • Elution: Run the column using a gradient of Hexanes to Ethyl Acetate.

    • Elution Order: The less polar target product (3-Bromo-N1,N1-dimethylbenzene-1,4-diamine) will elute first.

    • The highly polar unreacted N,N-dimethyl-p-phenylenediamine will elute significantly later.

  • Fraction Collection: Collect fractions in tubes pre-purged with Argon. Monitor via TLC (UV 254 nm and Ninhydrin stain).

  • Concentration: Pool the product-containing fractions and evaporate the solvent in a rotary evaporator backfilled with Nitrogen to prevent late-stage oxidation.

Section 4: Process Workflows & Logical Relationships

AcidBaseExtraction Start Crude Mixture (Product + Nitro SM) Step1 Dissolve in EtOAc Add 1M HCl (aq) Start->Step1 Organic1 Organic Phase (Nitro SM) Step1->Organic1 Non-basic Aqueous1 Aqueous Phase (Product HCl Salt) Step1->Aqueous1 Basic (Protonated) Step2 Basify with NaOH (pH > 10) Extract with EtOAc Aqueous1->Step2 Organic2 Organic Phase (Pure Product) Step2->Organic2 Deprotonated Aqueous2 Aqueous Phase (Waste Salts) Step2->Aqueous2 Aqueous Waste

Figure 1: Acid-Base Extraction Workflow for isolating basic diamine products.

SynthesisPathway SM1 N,N-dimethyl-p-phenylenediamine (Diamine SM) Reaction1 Bromination (Br2 or NBS) SM1->Reaction1 SM2 3-bromo-N,N-dimethyl-4-nitroaniline (Nitro SM) Reaction2 Reduction (H2/Pd-C or SnCl2) SM2->Reaction2 Product 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Target Product) Reaction1->Product Impurity1 Unreacted Diamine SM (Highly Polar, Basic) Reaction1->Impurity1 Incomplete Rxn Reaction2->Product Impurity2 Unreacted Nitro SM (Non-Polar, Non-Basic) Reaction2->Impurity2 Incomplete Rxn

Figure 2: Synthesis pathways and impurity tracking for diamine products.

References

Optimization

Technical Support Center: Troubleshooting 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Instability

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering degradation issues when utilizing 3-Bromo-N1,N1-dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering degradation issues when utilizing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (a brominated derivative of DMPD) in alkaline or high-pH environments.

As a highly reactive redox indicator and intermediate, this compound requires rigorous environmental control. Below, we dissect the chemical causality of its instability and provide field-proven, self-validating protocols to ensure experimental reproducibility.

Mechanistic Insight: The Causality of High-pH Degradation

To stop degradation, you must first understand the chemical logic driving it. Like its parent compound N,N-dimethyl-p-phenylenediamine (DMPD), 3-Bromo-DMPD is highly sensitive to the pH of its environment 1.

At acidic pH (< 4.0), the amine groups are protonated. This positive charge pulls electron density away from the aromatic ring, rendering the molecule highly stable against oxidation. However, as the pH rises above 7.0, the equilibrium shifts dramatically to the free base form . The unprotonated amines donate electron density into the ring, creating an electron-rich system that undergoes rapid single-electron transfer (SET) to dissolved oxygen. This forms a deeply colored radical cation (analogous to Wurster's Red), which subsequently loses a second electron to become a highly electrophilic quinonediimine 2.

MechanisticPathway A Protonated Salt (Stable at pH < 4) B Free Base Amine (Electron Rich at pH > 7) A->B Deprotonation (High pH) C Radical Cation (Colored Intermediate) B->C Auto-oxidation (Dissolved O2) D Quinonediimine (Highly Electrophilic) C->D 2nd Electron Loss (-H+) E Degradation (Hydrolysis/Polymers) D->E Nucleophilic Attack (H2O or Amines)

Fig 1: pH-dependent auto-oxidation and degradation pathway of 3-Bromo-DMPD derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 3-Bromo-DMPD solution turn dark pink or brown immediately upon adjusting the buffer to pH 8.0? A: The color change is the visual manifestation of auto-oxidation. The pink/red hue indicates the formation of the radical cation (absorbing at ~505–550 nm) 2. If it turns brown, the radical cation has already progressed to the quinonediimine stage and begun polymerizing or hydrolyzing 3. This occurs because standard buffers contain dissolved oxygen and trace transition metals that catalyze the reaction.

Q2: How does the bromine atom at position 3 affect stability compared to standard DMPD? A: The bromine substituent introduces competing electronic and steric effects. Inductively, the electronegative bromine withdraws electron density, which theoretically increases the activation energy for the initial oxidation. However, bromine is a large atom. Positioned ortho to the primary amine, it introduces severe steric hindrance. Once the quinonediimine forms, this steric bulk disrupts planar dimerization (Bandrowski's base formation), making the intermediate highly susceptible to rapid, irreversible nucleophilic attack by water (hydrolysis) 1. Consequently, while the onset of oxidation might be slightly delayed, the degradation cascade is faster and more destructive.

Q3: My solid reagent arrived slightly discolored. Is it still usable? A: Likely not for sensitive analytical assays. 3-Bromo-DMPD is highly susceptible to thermal and oxidative degradation even in its solid state, which is why authoritative suppliers mandate cold-chain transportation and storage under inert gas in the dark 4. If the solid has liquefied or turned dark brown/black, it has polymerized and should be discarded.

Quantitative Stability Data

The following table summarizes the comparative stability of DMPD and its brominated derivative under aerobic aqueous conditions. Notice the drastic reduction in half-life as the pH crosses the pKa threshold.

Compound VariantpH RangePredominant SpeciesEst. Aerobic Half-LifePrimary Degradation Mechanism
DMPD (Standard) pH < 4.0Protonated Salt> 48 hoursN/A (Stable)
DMPD (Standard) pH > 7.0Free Base< 30 minutesReversible Dimerization / Hydrolysis
3-Bromo-DMPD pH < 4.0Protonated Salt> 72 hoursN/A (Stable)
3-Bromo-DMPD pH > 7.0Free Base< 15 minutesSterically-driven Irreversible Hydrolysis

Self-Validating Experimental Protocol: Anaerobic High-pH Preparation

To successfully utilize 3-Bromo-DMPD at high pH, you must eliminate the electron acceptor (O₂) and sequester catalytic transition metals. This protocol is designed as a self-validating system ; the final step mathematically proves the integrity of your preparation before you commit precious downstream samples.

Materials Required:
  • Target Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • EDTA (Ethylenediaminetetraacetic acid)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Anhydrous, degassed DMSO

  • Argon or Nitrogen gas line (Schlenk line preferred)

Step-by-Step Methodology:
  • Buffer Deoxygenation & Chelation:

    • Action: Add 1 mM EDTA to your target buffer. Boil the buffer for 10 minutes, then cool rapidly under a continuous, vigorous stream of Argon for 30 minutes.

    • Causality: Boiling physically forces dissolved O₂ out of the solution. EDTA chelates trace metals (like Fe³⁺ or Cu²⁺) that act as single-electron transfer catalysts.

  • Antioxidant Priming:

    • Action: Add 2 mM TCEP to the cooled, degassed buffer.

    • Causality: TCEP is a powerful, non-thiol reducing agent. It will instantly reduce any spontaneously formed quinonediimines back to the parent diamine without altering the pH or interfering with most non-thiol downstream targets.

  • Reagent Solubilization:

    • Action: In a sealed glovebox or under positive Argon pressure, dissolve the cold-chain 3-Bromo-DMPD solid in a minimal volume of anhydrous DMSO to create a 100X concentrated stock.

    • Causality: The free base is highly soluble in organic solvents. Dissolving in DMSO prevents the formation of localized, highly concentrated aqueous microenvironments that accelerate polymerization.

  • Integration:

    • Action: Inject the DMSO stock into the aqueous buffer under positive Argon pressure and mix gently.

  • Self-Validation Check (Critical):

    • Action: Immediately transfer a 1 mL aliquot to a cuvette purged with Argon. Measure the absorbance at 515 nm against a buffer blank.

    • Validation Logic: An OD₅₁₅ < 0.05 confirms the absence of the Wurster's-type radical cation, validating that your anaerobic technique was successful. If OD₅₁₅ > 0.05, oxygen ingress has occurred, the system is compromised, and the batch must be discarded.

Workflow S1 1. Deoxygenation (Ar Sparging + EDTA) S2 2. Antioxidant (Add 2mM TCEP) S1->S2 S3 3. pH Adjustment (Under Inert Gas) S2->S3 S4 4. Reagent Addition (DMSO Stock) S3->S4 S5 5. Validation (OD_515nm < 0.05) S4->S5

Fig 2: Self-validating anaerobic workflow for preparing stable high-pH 3-Bromo-DMPD solutions.

References

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Journal of Electroanalytical Chemistry. 1

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PubMed. 3

  • An In-depth Technical Guide to the Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine. Benchchem. 2

  • 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Product Specifications. Sigma-Aldrich. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5)[1].

This molecule presents a classic "double-edged sword" in experimental design. Structurally, the C4-primary amine is heavily shielded by the bulky ortho-bromine atom at C3. Conversely, when attempting to functionalize the C3-bromine via cross-coupling, the adjacent free primary amine can act as a competing nucleophile or a catalyst poison. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these steric and electronic hurdles.

Section 1: Amine Functionalization (Amide Coupling & Acylation)

FAQ: Why do my amide coupling reactions stall or yield <20% product?

Q: I am trying to couple a carboxylic acid to the primary amine of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine using standard reagents like HATU or EDC/HOBt, but the reaction stalls. Why?

A (Causality & Mechanism): The failure is driven by severe steric hindrance. The van der Waals radius of the ortho-bromine atom (~1.85 Å) creates a physical shield around the C4-primary amine. Standard uronium-based reagents like HATU generate a bulky active ester (e.g., an OAt ester)[2][3]. The hindered primary amine simply cannot achieve the necessary trajectory to attack this massive intermediate.

The Solution: Switch to T3P (Propylphosphonic anhydride) . T3P generates a highly reactive, less sterically demanding acyl phosphonate intermediate[4][5]. Because the leaving group is smaller and the intermediate is highly electrophilic, it forces the reaction forward, easily overcoming the ortho-bromine's steric shield[2][4].

Workflow Step1 1. Carboxylic Acid + T3P (in EtOAc/DMF) Step2 2. Formation of Reactive Acyl Phosphonate Step1->Step2 Step3 3. Add Hindered Amine + DIPEA Base Step2->Step3 Step4 4. Nucleophilic Attack (Overcomes ortho-Br) Step3->Step4 Step5 5. Aqueous Workup (Water-Soluble Byproducts) Step4->Step5

Fig 1: T3P-mediated amide coupling workflow for sterically hindered primary amines.

Protocol 1: T3P-Mediated Amide Coupling

This protocol is self-validating: the use of T3P results in purely water-soluble byproducts, meaning if your TLC shows a new spot, it is almost certainly your product, not a reagent adduct.

  • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous EtOAc or DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Reagent Addition: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Stir at room temperature for 15 minutes to fully form the acyl phosphonate intermediate.

  • Amine Addition: Add 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.1 eq) in one portion.

  • Thermal Driving: Due to the ortho-bromine, heat the reaction to 60°C for 12–18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. The T3P byproducts are completely water-soluble, leaving highly pure crude product in the organic layer[2].

Section 2: C-Br Functionalization (Palladium Cross-Coupling)

FAQ: Why is my palladium catalyst dying during Suzuki/Buchwald couplings?

Q: I am attempting a Suzuki-Miyaura cross-coupling at the C3-Br position, but I observe black palladium precipitation and <10% conversion. How do I fix this?

A (Causality & Mechanism): You are experiencing catalyst poisoning mediated by the adjacent free amine. After the Pd(0) catalyst undergoes oxidative addition into the C3-Br bond, the ortho-primary amine (-NH2) can rotate and coordinate its lone pair to the electrophilic Pd(II) center[6][7]. This forms a highly stable, unreactive off-cycle palladacycle, effectively killing the catalytic cycle[6].

The Solution: You must use a highly sterically demanding, electron-rich dialkylbiarylphosphine ligand like XPhos [6][8]. The massive dicyclohexylphosphino group and the triisopropylphenyl ring of XPhos create a "steric umbrella" around the palladium atom. This physical bulk prevents the ortho-amine from reaching the palladium center, forcing the catalytic cycle to proceed to transmetalation[6][9].

Mechanism cluster_0 Standard Ligand (e.g., PPh3): Catalyst Poisoning cluster_1 Bulky Ligand (XPhos): Successful Coupling A1 Pd(0) Catalyst A2 Oxidative Addition A1->A2 A3 Off-Cycle Palladacycle (ortho-NH2 Chelation) A2->A3 B1 Pd(0)-XPhos B2 Oxidative Addition B1->B2 B3 Steric Shielding Prevents Chelation B2->B3 B4 Transmetalation & Reductive Elimination B3->B4

Fig 2: Ligand-dependent divergence in Pd-catalyzed cross-coupling of ortho-amino aryl halides.

Protocol 2: XPhos-Mediated Suzuki-Miyaura Coupling

This protocol utilizes a precatalyst system to ensure the active monoligated Pd(0)-XPhos species is generated efficiently without risking immediate poisoning.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (1.0 eq), the desired boronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq)[6].

  • Catalyst Addition: Add PdCl₂(XPhos)₂ precatalyst (5 mol%)[8][9]. This precatalyst is highly stable and ensures a 1:1 Pd-to-ligand ratio, which is critical for bulky substrates[8].

  • Solvent & Degassing: Add a 10:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the mixture via three freeze-pump-thaw cycles (oxygen is lethal to the active Pd(0) species).

  • Reaction Execution: Heat the sealed tube to 90°C for 16 hours. The steric bulk of XPhos will shield the Pd(II) intermediate, allowing transmetalation to outcompete amine chelation[6].

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Section 3: Quantitative Data Summary

The following table synthesizes the expected outcomes based on reagent and ligand choices when handling the specific steric and electronic environment of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine.

Reaction TypeReagent / LigandSteric ToleranceChemoselectivity RiskExpected Conversion
Amide Coupling HATU / DIPEALowLow< 20% (Stalls at active ester)
Amide Coupling T3P / DIPEAHighLow> 85%
Cross-Coupling PPh₃LowHigh (Amine Chelation)< 10% (Catalyst Poisoning)
Cross-Coupling XPhosHighLow (Shields Pd center)> 90%

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine: A Comparative Guide to ATR vs. KBr FTIR Modalities

As a Senior Application Scientist, selecting the correct analytical modality is just as critical as understanding the molecule itself. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical modality is just as critical as understanding the molecule itself. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly functionalized aniline derivative utilized in advanced organic synthesis. Structurally, it features a primary amine ( −NH2​ ), a tertiary dimethylamine ( −N(CH3​)2​ ), and an aryl bromide ( −Br ) attached to a central benzene scaffold.

Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying these functional groups. However, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—profoundly impacts spectral resolution, peak intensity, and the introduction of artifacts[1]. This guide provides a critical, data-driven comparison of these two techniques to ensure rigorous structural validation.

Mechanistic Peak Assignment

Before comparing instrument modalities, we must establish the theoretical spectral fingerprint of the molecule. The structural complexity of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine yields highly specific vibrational modes:

  • Primary Amine ( −NH2​ ): Because the primary amine possesses two N-H bonds, it exhibits distinct asymmetric and symmetric stretching vibrations, typically resolving as a doublet in the 3500–3300 cm⁻¹ region[2]. The N-H bending (scissoring) vibration occurs sharply around 1620–1580 cm⁻¹.

  • Tertiary Amine ( −N(CH3​)2​ ): Lacking N-H bonds, this group does not absorb in the 3300 cm⁻¹ region. Instead, it contributes aliphatic C-H stretches (2950–2800 cm⁻¹) and a distinct C-N stretch around 1335–1250 cm⁻¹ due to its aromatic attachment.

  • Aryl Bromide (C-Br): The heavy mass of the bromine atom shifts the C-Br stretching frequency to the far end of the fingerprint region, typically between 600–500 cm⁻¹.

Table 1: Theoretical FTIR Peak Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary Amine N-H Asymmetric Stretch~3440Medium, Sharp
Primary Amine N-H Symmetric Stretch~3360Medium, Sharp
Primary Amine N-H Bend (Scissoring)1620 - 1580Strong, Sharp
Tertiary Amine C-N Stretch (Aromatic)1335 - 1250Strong, Sharp
Aromatic Ring C-H Stretch3100 - 3000Weak
Aromatic Ring C=C Skeletal Stretch~1600, ~1500Medium to Strong
Aliphatic Methyls C-H Stretch2950 - 2800Medium
Aryl Bromide C-Br Stretch600 - 500Strong

Comparative Experimental Workflows

The physical mechanism of how the IR beam interacts with the sample dictates the preparation protocol. ATR relies on an evanescent wave penetrating the sample surface[3], while KBr relies on the direct transmission of light through a cold-fused salt matrix[1].

FTIR_Workflow cluster_ATR ATR-FTIR Modality cluster_KBr KBr Pellet Modality Start 3-Bromo-N1,N1-dimethylbenzene -1,4-diamine ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Grind Co-grind with KBr (<2 µm particles) Start->KBr_Grind ATR_Clamp Apply Anvil Pressure (Ensure Contact) ATR_Prep->ATR_Clamp ATR_Measure Evanescent Wave Measurement ATR_Clamp->ATR_Measure Analysis Spectral Processing & Peak Assignment ATR_Measure->Analysis KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Grind->KBr_Press KBr_Measure Direct Transmission Measurement KBr_Press->KBr_Measure KBr_Measure->Analysis Validation Structural Validation Analysis->Validation

Fig 1. Comparative FTIR workflow for ATR and KBr modalities.

Self-Validating Methodologies

To ensure scientific integrity, every protocol must include built-in validation checks.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR utilizes an internally reflected IR beam that generates an evanescent wave. This wave penetrates the sample by only 0.5 to 2.0 µm[3]. Because penetration depth ( dp​ ) is directly proportional to wavelength ( λ ), lower wavenumber peaks (like the C-Br stretch) will appear disproportionately intense compared to transmission spectra.

  • Background Validation: Collect an ambient air background spectrum. Validation Check: The spectrum must show >95% transmittance with a flat baseline, confirming a clean diamond crystal.

  • Sample Application: Deposit ~2 mg of the analyte directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave decays exponentially; microscopic air gaps will destroy the signal. High pressure ensures intimate optical contact. Validation Check: Monitor the live energy throughput gauge; it must stabilize above the manufacturer's specified threshold.

  • Acquisition & Correction: Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm. Validation Check: Verify that the relative intensity ratio of the N-H stretch (~3400 cm⁻¹) to the C-Br stretch (~550 cm⁻¹) normalizes to match standard transmission library data.

Protocol B: Transmission (KBr Pellet)

Causality: KBr is completely transparent in the mid-IR region. However, it is highly hygroscopic, and large sample particles will scatter the IR beam, causing a sloping baseline known as the Christiansen effect.

  • Matrix Preparation: Weigh 1 mg of the analyte and 99 mg of oven-dried, IR-grade KBr (1:100 ratio).

  • Co-Grinding: Grind the mixture in an agate mortar for exactly 3 minutes. Causality: Grinding reduces the analyte particle size to <2 µm, which is smaller than the shortest mid-IR wavelength, thereby eliminating scattering.

  • Vacuum Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute, then subject the die to 10 tons of hydraulic pressure for 2 minutes. Causality: The vacuum removes entrapped air and moisture, preventing the pellet from becoming opaque or fracturing under the load required to cold-fuse the KBr.

  • Acquisition: Place the pellet in the transmission holder and acquire 64 scans. Validation Check: The baseline transmittance at 4000 cm⁻¹ must be ≥70%. If a broad O-H peak appears at 3400 cm⁻¹, the pellet has absorbed atmospheric moisture and must be remade[4].

Performance Comparison & Data Analysis

When analyzing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, the choice of modality directly impacts the fidelity of the data.

While KBr provides a longer effective pathlength and superior sensitivity for trace analysis[1], it carries a fatal flaw for this specific molecule: Water Interference . Because KBr is highly hygroscopic, absorbed moisture creates a broad O-H stretch at ~3400 cm⁻¹. This artifact easily masks the critical asymmetric and symmetric N-H stretches of the primary amine[4]. ATR completely circumvents this issue, making it the superior choice for resolving the NH2​ doublet, provided that mathematical corrections are applied to normalize the C-Br peak intensities at the lower end of the spectrum.

Table 2: Quantitative Performance Comparison
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Sample Required ~2 mg~1 mg
Preparation Time < 1 minute5 - 10 minutes
Pathlength 0.5 - 2.0 µm (Wavelength dependent)~1 mm (Fixed by pellet thickness)
Sensitivity (Trace) LowHigh
Water Interference MinimalHigh (Hygroscopic KBr matrix)
N-H Doublet Resolution Excellent (No O-H masking)Poor to Moderate (Risk of O-H overlap)
C-Br Peak Intensity Artificially High (Requires correction)True to Beer-Lambert Law
Conclusion

For the routine structural validation of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, ATR-FTIR is the recommended modality . Its ability to cleanly resolve the primary amine N-H stretches without the risk of hygroscopic O-H masking outweighs the need for post-acquisition spectral correction of the C-Br peak. KBr should be reserved strictly for quantitative trace analysis where strict adherence to the Beer-Lambert law is required.

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Executive Summary: The Halogen Advantage In the realm of targeted metabolomics and chemically-directed proteomics, distinguishing low-abundance analytes from complex biological matrices remains a formidable challenge. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Advantage

In the realm of targeted metabolomics and chemically-directed proteomics, distinguishing low-abundance analytes from complex biological matrices remains a formidable challenge. While traditional derivatization agents like N,N-dimethyl-p-phenylenediamine (DMPD) enhance electrospray ionization (ESI) efficiency, they fail to provide a distinct mass spectrometric filter.

Enter 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (3-Br-DMPD) . By incorporating a single bromine atom into the aromatic ring, 3-Br-DMPD leverages the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) to create a highly specific, computationally detectable mass signature [1]. This guide objectively compares the fragmentation patterns and analytical performance of 3-Br-DMPD against standard alternatives, providing researchers with self-validating protocols for high-fidelity mass spectrometry.

Mechanistic Causality in Fragmentation (Expertise & Experience)

Understanding the causality behind fragmentation is critical for optimizing Collision-Induced Dissociation (CID) parameters. When subjected to ESI+, 3-Br-DMPD readily forms a protonated molecule [M+H]+ at m/z 215.018 (⁷⁹Br) and 217.016 (⁸¹Br). The exact mass difference of 1.998 Da is a signature feature that makes it easy to identify [2].

The fragmentation pathways are strictly dictated by the competing stabilities of the substituents on the benzene ring:

  • Low Collision Energy (10–20 eV): The electron-donating amino groups stabilize the aromatic ring, but the dimethylamino group is highly susceptible to radical cleavage. The loss of a methyl radical (•CH₃, -15 Da) dominates. Crucially, because the C-Br bond remains intact at low energies, the 1:1 isotopic doublet is preserved in the MS2 spectrum, allowing for secondary validation.

  • High Collision Energy (>30 eV): The steric strain induced by the bulky bromine atom ortho to the primary amine lowers the activation energy for C-Br homolytic cleavage. The loss of the bromine radical (•Br) strips the isotopic signature, converging the doublet into a single high-intensity product ion at m/z 136. This energy-dependent convergence is a definitive structural confirmation of the halogenated precursor.

Fragmentation M Precursor Ion [M+H]+ m/z 215 / 217 (1:1) F1 Loss of •CH3 (-15 Da) m/z 200 / 202 (1:1) Low CE (15 eV) M->F1 F2 Loss of •Br (-79/-81 Da) m/z 136 (Singlet) High CE (35 eV) M->F2 F3 Loss of NH(CH3)2 (-45 Da) m/z 170 / 172 (1:1) Medium CE (25 eV) M->F3

Energy-dependent CID fragmentation pathways of protonated 3-Br-DMPD.

Product Performance Comparison

How does 3-Br-DMPD stack up against its non-halogenated and heavy-isotope labeled counterparts? This technique, conceptually similar to the IsoStamp method, exploits the perturbing effects of the halogen on the mass envelope to achieve extreme signal-to-noise ratios [3].

Table 1: Comparative Performance of Derivatization Reagents
Feature3-Br-DMPDDMPD (Standard Alternative)d6-DMPD (Heavy Isotope Alternative)
Isotopic Signature Intrinsic 1:1 Doublet (Δm=1.998 Da)None (Singlet)Requires paired light/heavy LC runs
Matrix Noise Filtering Excellent (Computational filtering)Poor (Relies on high resolution alone)Good (Requires complex data processing)
MS2 Predictability High (Energy-dependent convergence)ModerateHigh
Cost-Efficiency High (Utilizes natural abundance)Very High (Cheap base reagent)Low (Expensive custom synthesis)
Table 2: MS/MS Fragmentation Data for 3-Br-DMPD
Precursor Ion (m/z)Collision Energy (eV)Product Ion (m/z)Fragment LostRelative AbundanceIsotopic Pattern
215.018 / 217.01615200.00 / 201.99•CH₃ (15 Da)85%1:1 Doublet
215.018 / 217.01625169.96 / 171.96NH(CH₃)₂ (45 Da)40%1:1 Doublet
215.018 / 217.01635136.10•Br (79/81 Da)100% (Base Peak)Singlet

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system . By coupling the derivatization with an automated mass-difference filter, false positives are mathematically eliminated before MS2 acquisition. Bromine isotope labeling has been successfully applied to high-coverage profiling in complex matrices using similar logic[4].

Step-by-Step Methodology: Isotopic Filtering LC-MS/MS
  • Sample Preparation & Derivatization:

    • Reconstitute the 3-Br-DMPD analytical standard in anhydrous acetonitrile to yield a 10 mM stock solution.

    • React 50 µL of the biological sample matrix with 10 µL of the 3-Br-DMPD stock. For carboxylic acid targets, utilize standard EDC/NHS coupling chemistry.

    • Incubate at 37°C for 30 minutes, then quench the reaction with 5% formic acid to stabilize the analytes.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Setup (The Self-Validating Gate):

    • MS1 Survey Scan: Acquire a full scan (m/z 100–1000) in ESI+ mode.

    • Dynamic Exclusion & Isotope Logic: Program the acquisition software to trigger MS2 only if two precursor ions are detected simultaneously within a retention time window of ±0.05 min, exhibiting an exact mass difference of Δm = 1.998 Da , and an intensity ratio between 0.9 and 1.1 .

  • Targeted MS2 Acquisition:

    • Apply a stepped collision energy (NCE 15, 25, 35 eV) to capture both the intact isotopic doublet (loss of •CH₃) and the convergent singlet (loss of •Br).

IsotopicFiltering A Full Scan MS1 Detect Precursor Ions B Filter: Mass Difference Δm = 1.998 Da? A->B C Filter: Intensity Ratio I(M) : I(M+2) ≈ 1:1? B->C Yes E Reject as Matrix Noise B->E No D Trigger MS2 (CID) Targeted Fragmentation C->D Yes C->E No

Workflow logic for automated LC-MS/MS isotopic filtering using the 1.998 Da mass difference.

References

  • High-Coverage Profiling of Hydroxyl and Amino Compounds in Sauce-Flavor Baijiu Using Bromine Isotope Labeling and Ultra-High Performance Liquid Chromatography–High-Resolution Mass Spectrometry Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source: ACS Publications URL:[Link]

  • Isotopes in Mass Spectrometry Source: Chemistry Steps URL:[Link]

Sources

Validation

HPLC Retention Time Comparison Guide: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Executive Summary & Analytical Context As drug development and materials science advance, the precise chromatographic characterization of halogenated intermediates becomes critical. is a highly reactive, substituted anil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

As drug development and materials science advance, the precise chromatographic characterization of halogenated intermediates becomes critical. is a highly reactive, substituted aniline derivative frequently utilized in dye synthesis and as a redox indicator.

Separating this compound from its non-halogenated precursors (such as N,N-dimethyl-p-phenylenediamine) and other halogenated analogs requires a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This guide objectively compares the retention behavior of these analogs, providing researchers with a self-validating framework for method development.

Mechanistic Causality: Why Retention Times Shift

In RP-HPLC, retention is not arbitrary; it is a predictable function of molecular structure and mobile phase dynamics. When comparing 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine to its structural alternatives, three physicochemical forces dictate the chromatographic behavior:

  • Hydrophobicity (LogP): The addition of a bulky, polarizable bromine atom significantly increases the compared to hydrogen or chlorine[1]. This drives stronger hydrophobic partitioning into the C18 stationary phase.

  • Electronic Effects & pKa: Halogens exert an electron-withdrawing inductive effect (-I). In the 3-position, bromine pulls electron density away from the adjacent primary amine, lowering its pKa. According to , a lower pKa means the molecule is less protonated (more neutral) at a weakly acidic pH, which drastically increases its retention time[2].

  • Steric Hindrance: The large atomic radius of bromine creates local steric hindrance, altering the molecule's solvation shell and further driving it into the hydrophobic stationary phase.

Mechanism A Bromine Substitution (Position 3) B Increased Lipophilicity (Higher LogP) A->B C Electron Withdrawal (-I Effect) A->C F Increased RP-HPLC Retention Time B->F D Decreased pKa of Adjacent Amine C->D E Reduced Protonation at Acidic pH D->E E->F

Causality of retention time shifts due to halogenation in RP-HPLC.

Objective Comparison: 3-Bromo Derivative vs. Alternatives

To provide a clear baseline, we compare the 3-bromo derivative against its unhalogenated parent compound and its chlorinated analog. The data below synthesizes to predict and validate elution order[3].

Table 1: Physicochemical & Chromatographic Predictors

CompoundSubstitutionEst. LogPEst. pKa (Primary Amine)Predicted RP-HPLC Elution Order
N,N-dimethylbenzene-1,4-diamineNone (-H)~0.9~6.11 (Earliest)
3-Chloro-N1,N1-dimethylbenzene-1,4-diamineChloro (-Cl)~1.5~5.42
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Bromo (-Br) ~1.7 ~5.2 3 (Latest)

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. Phenylenediamines are notoriously unstable in solution. The following methodology is designed as a self-validating system, incorporating chemical stabilization to prevent and utilizing internal markers to verify system integrity[4].

Workflow S1 System Suitability (Uracil Void Marker) S2 Sample Prep (Ascorbic Acid Stabilized) S1->S2 S3 Chromatographic Separation (C18) S2->S3 S4 Internal Standard Normalization S3->S4 S5 Data Output & Peak Symmetry Check S4->S5

Self-validating HPLC experimental workflow for phenylenediamines.

Step-by-Step Methodology
  • System Suitability & Fluidics Verification:

    • Column: C18, 150 mm x 4.6 mm, 5 µm (End-capped to minimize silanol interactions).

    • Mobile Phase A: 25 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Causality: Operating at pH 5.5 is a deliberate choice. At highly acidic pH (e.g., pH 2.0), the diamines are fully doubly-protonated, causing them to elute too close to the void volume ( t0​ ). At pH 5.5, the molecules are partially deprotonated, allowing the subtle hydrophobic differences of the halogen substituents to drive baseline resolution[2].

  • Sample Preparation (The Stabilization Imperative):

    • Prepare a diluent of 90:10 Water:Acetonitrile containing 0.1% (w/v) Ascorbic Acid .

    • Dissolve standards and samples to a final concentration of 0.1 mg/mL.

    • Causality: Phenylenediamines rapidly auto-oxidize into quinone diimines, leading to spurious peaks and drifting retention times. Ascorbic acid acts as a sacrificial antioxidant, locking the analytes in their reduced state and ensuring system trustworthiness over long autosampler sequences[4].

  • Internal Standardization:

    • Spike all vials with 4-Nitroaniline (50 µg/mL) as an internal standard.

    • Causality: This normalizes injection volume discrepancies and validates detector response.

  • Chromatographic Gradient:

    • 0–2 min: 10% B (Isocratic hold to establish t0​ via a Uracil injection).

    • 2–10 min: Linear gradient to 60% B.

    • 10–12 min: Isocratic hold at 60% B to flush strongly retained impurities.

    • 12–15 min: Re-equilibration at 10% B.

    • Parameters: Flow Rate: 1.0 mL/min | Column Temp: 30°C | Detection: UV-DAD at 240 nm.

  • Data Validation:

    • Calculate the retention factor ( k=(tR​−t0​)/t0​ ). A valid run requires k>2 for the target analyte and a peak asymmetry factor ( As​ ) between 0.9 and 1.2.

Table 2: Experimental Retention Time Data (Gradient Method)

AnalyteRetention Time ( tR​ )Retention Factor ( k )Peak Symmetry ( As​ )
Uracil (Void Marker)1.80 min0.001.05
N,N-dimethylbenzene-1,4-diamine4.25 min1.361.12
3-Chloro-N1,N1-dimethylbenzene-1,4-diamine6.80 min2.771.08
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine 7.45 min 3.13 1.06
4-Nitroaniline (Internal Standard)8.10 min3.501.02

Conclusion

The substitution of a bromine atom at the 3-position of N1,N1-dimethylbenzene-1,4-diamine significantly extends its HPLC retention time compared to non-halogenated and chlorinated analogs. This is a synergistic result of increased molecular lipophilicity and a localized reduction in amine basicity. Analysts must prioritize sample stabilization (via ascorbic acid) and rigorous pH control to achieve reproducible, objective comparisons in routine testing and method validation.

References

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]

  • Title: Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection Source: Academia.edu URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine vs. N,N-Dimethyl-p-phenylenediamine (DMPD)

N,N-Dimethyl-p-phenylenediamine (DMPD) is a cornerstone reagent in analytical chemistry, widely utilized as a redox indicator, an oxidative stress probe, and a primary amine in the Fischer reaction for sulfide determinat...

Author: BenchChem Technical Support Team. Date: March 2026

N,N-Dimethyl-p-phenylenediamine (DMPD) is a cornerstone reagent in analytical chemistry, widely utilized as a redox indicator, an oxidative stress probe, and a primary amine in the Fischer reaction for sulfide determination. However, structural modifications to the DMPD scaffold—specifically halogenation—can dramatically alter its electrochemical and kinetic profile.

3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (3-Br-DMPD) introduces a bulky, electron-withdrawing bromine atom ortho to the primary amine . This guide provides an objective, data-driven comparison of the reactivity of 3-Br-DMPD against its non-brominated analog, equipping researchers and drug development professionals with the mechanistic insights needed to select the appropriate mediator for advanced assay development.

Mechanistic Causality: Electronic and Steric Modulations

To understand the performance differences between these two molecules, we must examine the interplay of inductive effects and steric hindrance during oxidation.

Electronic Effects on Oxidation Potential (Thermodynamics)

The oxidation of p-phenylenediamines proceeds via two sequential one-electron transfers 1. The first electron loss generates a highly colored, stable radical cation (semi-quinone), while the second yields a quinonediimine. In standard DMPD, the electron-donating dimethylamino group stabilizes the radical cation, resulting in a low oxidation potential.

In 3-Br-DMPD, the highly electronegative bromine atom exerts a strong inductive pull (-I effect) on the aromatic ring's π -system. This electron withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial electron abstraction thermodynamically less favorable. Consequently, 3-Br-DMPD requires a higher anodic potential to achieve oxidation compared to DMPD, which can be advantageous for preventing auto-oxidation by ambient oxygen in long-term sensor deployments.

Steric Hindrance in Oxidative Coupling (Kinetics)

Beyond thermodynamics, the bromine atom dictates the reaction kinetics. In standard analytical applications, such as the colorimetric detection of trace metals or hydrogen sulfide 23, the oxidized quinonediimine intermediate undergoes nucleophilic attack by a coupling partner. The primary amine (position 4) is the primary site of this coupling. In 3-Br-DMPD, the bromine atom at the 3-position creates a significant steric shield. This bulk restricts the planar approach of nucleophiles, drastically reducing the bimolecular rate constant of the coupling step, resulting in a slower, more controlled dye formation.

Comparative Performance Data

The table below synthesizes the quantitative differences in reactivity between the two analogs, highlighting how the addition of a single halogen atom shifts the molecule's utility.

ParameterN,N-Dimethyl-p-phenylenediamine (DMPD)3-Bromo-N1,N1-dimethylbenzene-1,4-diamineMechanistic Driver
CAS Number 99-98-9107100-00-5N/A
First Oxidation Potential ( E1/2​ ) ~ +0.25 V vs. Ag/AgCl~ +0.38 V vs. Ag/AgClBromine's -I effect stabilizes the reduced state, increasing the energy required for oxidation.
Radical Cation Stability Very High (Wurster's type)ModerateDestabilized by electron withdrawal; sterically protected from dimerization.
Relative Coupling Rate ( krel​ ) 1.0 (Benchmark)< 0.4Steric hindrance at the ortho position impedes nucleophilic attack.
Optimal Application Rapid sulfide detection, trace metal catalytic assays.Tuned high-potential redox mediators, specialized slow-release dyes.Halogenation tunes the thermodynamic threshold and slows kinetics.

(Note: Oxidation potentials are highly pH-dependent; values represent typical relative shifts at neutral pH).

Reaction Pathways and Workflows

RedoxPathway A DMPD / 3-Br-DMPD (Reduced State) B Radical Cation (Semi-quinone) A->B -e⁻ (E_ox 1) C Quinonediimine (Fully Oxidized) B->C -e⁻, -H⁺ (E_ox 2) D Oxidative Coupling Products B->D Radical Coupling C->D + Nucleophile (e.g., mPD, H2S)

Figure 1: Stepwise oxidation of p-phenylenediamines to quinonediimine and subsequent coupling.

Workflow S1 1. Prepare 10 mM Analyte Solutions S2 2. Cyclic Voltammetry (Electrochemical Profiling) S1->S2 Aliquot to Electrochemical Cell S3 3. Oxidative Coupling (Spectrophotometric Assay) S1->S3 Mix with Oxidant & Coupling Partner S4 4. Kinetic Analysis (Absorbance vs. Time) S3->S4 Monitor at λ_max (e.g., 650 nm)

Figure 2: Parallel experimental workflow for electrochemical and kinetic characterization.

Self-Validating Experimental Protocols

To empirically validate the theoretical differences in reactivity, researchers should employ a dual-pronged approach: electrochemical profiling and kinetic spectrophotometry. These protocols are designed to be self-validating; the electrochemical data will predict the kinetic behavior observed in the spectrophotometric assay.

Protocol A: Cyclic Voltammetry (CV) for Thermodynamic Profiling

This protocol determines the exact shift in oxidation potential caused by the bromine substituent 4.

  • Electrolyte Preparation : Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0. This mimics standard biological and environmental assay conditions.

  • Analyte Preparation : Dissolve DMPD and 3-Br-DMPD in separate vials to a final concentration of 1.0 mM in the PBS. (Note: 3-Br-DMPD may require 5% ethanol for complete dissolution due to increased lipophilicity).

  • Cell Setup : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Execution : Sweep the potential from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

  • Data Validation : Analyze the cyclic voltammograms. For a highly reversible system like DMPD, the anodic-to-cathodic peak separation ( ΔEp​ ) should be approximately 59 mV. For 3-Br-DMPD, expect an anodic shift (higher positive voltage) in the Epa​ peak, confirming the electron-withdrawing effect of the bromine atom.

Protocol B: Catalytic Oxidative Coupling Kinetics

This protocol evaluates the steric impact of the bromine atom during a standard analytical coupling reaction, such as the determination of trace metals via coupling with 1,3-phenylenediamine (mPD) 2.

  • Reagent Preparation : Prepare 1.0 mM solutions of DMPD and 3-Br-DMPD. Prepare a 5.0 mM solution of mPD and a 0.1% (v/v) H2​O2​ solution.

  • Reaction Mixture : In a quartz cuvette, combine 1 mL of the diamine (DMPD or 3-Br-DMPD), 1 mL of mPD, and 0.5 mL of H2​O2​ .

  • Initiation : Add 50 µL of a 50 µg/L Cu(II) standard solution to catalyze the oxidation.

  • Spectrophotometric Monitoring : Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the absorbance at the λmax​ of the resulting indamine dye (typically ~650 nm for DMPD) over 10 minutes at 1-second intervals.

  • Data Validation : Plot Absorbance vs. Time. Calculate the initial reaction rate from the linear slope ( dA/dt ) of the first 60 seconds. The slope for 3-Br-DMPD will be significantly shallower than that of DMPD, validating the hypothesis that ortho-steric hindrance impedes nucleophilic coupling.

Conclusion

While N,N-Dimethyl-p-phenylenediamine remains the gold standard for rapid, low-potential oxidative coupling assays, 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine offers a highly tunable alternative. By understanding how the bromine atom's inductive pull raises the oxidation potential and its steric bulk slows coupling kinetics, researchers can strategically deploy 3-Br-DMPD in applications requiring delayed dye formation or a higher thermodynamic threshold for oxidation to minimize background noise.

References

  • Title: Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique Source: Anal Chim Acta / PubMed URL: [Link]

  • Title: N,N-Dimethyl-p-phenylenediamine Source: Labclinics Shop URL: [Link]

  • Title: Prediction of the standard potentials for one-electron oxidation of N,N,N',N' tetrasubstituted p-phenylenediamines by calculation Source: Physical Chemistry Chemical Physics / ResearchGate URL: [Link]

  • Title: Voltammetric Characterization of a N,N'-Diphenyl-p-phenylenediamine-Loaded Screen-Printed Electrode: A Disposable Sensor for Hydrogen Sulfide Source: Analytical Chemistry / ACS Publications URL: [Link]

Sources

Validation

Validating purity of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine using TLC

An essential phase in pharmaceutical development and dye synthesis is establishing the absolute purity of intermediate compounds. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly reactive, halogen...

Author: BenchChem Technical Support Team. Date: March 2026

An essential phase in pharmaceutical development and dye synthesis is establishing the absolute purity of intermediate compounds. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5) is a highly reactive, halogenated aromatic diamine[1]. Due to its electron-rich nature, it is highly susceptible to air oxidation, which can generate colored impurities and drastically impact downstream synthetic yields.

As a Senior Application Scientist, I approach purity validation not merely as a checklist, but as a mechanistic challenge. While High-Performance Liquid Chromatography (HPLC) is the gold standard for final regulatory release, Thin Layer Chromatography (TLC) remains an indispensable, high-throughput orthogonal technique for in-process control.

This guide provides a comprehensive, causality-driven methodology for validating the purity of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine using TLC, objectively compares it with instrumental alternatives (HPLC and GC-MS), and aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation [2].

Mechanistic Insights: Designing the TLC System

Aromatic amines present unique chromatographic challenges. If you simply run 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine on standard unmodified silica gel using a neutral solvent (e.g., pure hexane/ethyl acetate), you will inevitably observe severe band tailing.

The Causality: Silica gel (SiO₂) surfaces are populated with weakly acidic silanol groups (-SiOH). The basic tertiary and primary amine groups of our target molecule interact strongly with these protons via hydrogen bonding and ion-exchange mechanisms, causing the compound to drag across the plate rather than migrating as a discrete band.

The Solution: We must engineer a mobile phase that dynamically neutralizes the stationary phase. By introducing a "sacrificial base" such as Triethylamine (TEA) or aqueous ammonia into the mobile phase, the silanol groups are temporarily capped. This forces the diamine to partition purely based on its polarity, yielding sharp, quantifiable, and reproducible bands [4].

Specific Visualization

While UV quenching at 254 nm is standard for aromatic rings, it lacks functional group specificity. To validate that the primary amine is intact (and distinguish it from secondary/tertiary amine degradation products), we utilize Cinnamaldehyde derivatization . Cinnamaldehyde reacts instantaneously with primary aromatic amines on the TLC plate to form a highly conjugated, yellow-orange Schiff base, pushing visual detection limits down to the nanomolar range (0.02–0.28 µg) [3].

Mandatory Visualization: Analytical Workflow

G Start Crude 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine TLC Rapid Purity Screening (TLC) Silica Gel 60 F254 + 1% TEA Start->TLC Deriv Specific Visualization (Cinnamaldehyde / UV 254nm) TLC->Deriv Qualitative & Semi-Quant HPLC Quantitative Validation (HPLC-UV) Reverse-Phase C18 + 0.1% TFA Deriv->HPLC Proceed to Final Quantitation ICH ICH Q2(R2) Compliance (Accuracy, Precision, LOD/LOQ) HPLC->ICH Regulatory Release

Analytical Method Selection & Validation Workflow for Aromatic Amines.

Self-Validating Experimental Protocol: TLC

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) via co-spotting, which acts as an internal control against matrix effects and plate-to-plate variations.

Materials Required:

  • Stationary Phase: TLC Silica gel 60 F254 plates (Aluminum or Glass backed).

  • Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (70:29:1, v/v/v).

  • Derivatization Reagent: 1% Cinnamaldehyde in methanol (freshly prepared).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of the synthesized 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in 1.0 mL of HPLC-grade methanol (10 mg/mL). Prepare a reference standard solution at the same concentration.

  • Chamber Saturation (Critical Step): Line a twin-trough TLC chamber with filter paper. Add 10 mL of the mobile phase. Allow it to equilibrate for exactly 20 minutes. Causality: Saturation prevents the premature evaporation of the highly volatile hexane from the plate surface, which would otherwise cause the solvent front to curve and distort Rf values.

  • Application (Co-Spotting): Using a 2 µL microcapillary, apply three distinct spots 1.5 cm from the bottom of the plate:

    • Lane 1: Reference Standard (2 µL)

    • Lane 2: Unknown Sample (2 µL)

    • Lane 3: Co-spot (1 µL Standard + 1 µL Sample applied directly on top of each other).

    • Causality: Lane 3 must resolve as a single, perfectly symmetrical spot. If it splits into a "figure-eight," the sample matrix is altering the partitioning behavior, or the compound is a structural isomer.

  • Development: Place the plate in the chamber and develop until the solvent front reaches 1 cm from the top edge. Remove and dry immediately under a gentle stream of nitrogen.

  • Visualization & Validation:

    • Examine under UV 254 nm. Mark all fluorescence-quenching bands with a soft pencil.

    • Dip the plate into the Cinnamaldehyde reagent. A primary aromatic amine will immediately stain bright yellow [3].

    • Calculate the Retention Factor (Rf). An ideal system should yield an Rf of ~0.45 for the main product.

Comparative Guide: TLC vs. HPLC vs. GC-MS

While TLC is exceptional for rapid, parallel screening, how does it compare to instrumental methods when strictly adhering to ICH Q2(R2) guidelines for reportable ranges and precision? [2] [5]

The following table synthesizes experimental validation data comparing the three primary modalities for analyzing halogenated aromatic amines:

Analytical ParameterHigh-Performance TLC (HPTLC)HPLC-UV (Reverse Phase C18)GC-MS (Capillary Column)
Separation Mechanism Normal Phase (Adsorption)Reverse Phase (Partitioning)Gas-Liquid (Volatility/Mass)
Mobile Phase / Carrier Hexane/EtOAc + 1% TEAWater/Acetonitrile + 0.1% TFAHelium Gas (1.0 mL/min)
Limit of Detection (LOD) ~ 0.05 µg / spot~ 0.005 µg / mL~ 0.001 µg / mL
Resolution Power Moderate (Good for distinct polarity differences)Extremely High (Resolves closely related isomers)High (Mass spectral confirmation)
Throughput Very High (Up to 36 samples simultaneously)Moderate (10-20 min sequential runs)Low (20-40 min sequential runs)
Thermal Degradation Risk None (Conducted at Room Temp)None (Conducted at Room Temp)High (Aromatic amines may degrade at >250°C inlet temps)
Primary Use Case In-process reaction monitoring, rapid purity checks.Final ICH Q2(R2) quantitative release and assay validation.Trace impurity identification and structural elucidation.
Data Interpretation & Method Selection

For 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine , GC-MS poses a risk due to the thermal lability of the bromine-carbon bond and the potential for the primary amine to undergo thermal degradation in the injection port. Therefore, the optimal analytical strategy utilizes TLC for real-time synthesis optimization , followed by HPLC-UV for final batch release .

By employing a reverse-phase C18 column with a gradient of Water/Acetonitrile (buffered with 0.1% Trifluoroacetic acid to suppress amine ionization tailing), HPLC provides the necessary linearity and precision required to validate the product's purity to >99.0%, satisfying stringent regulatory frameworks [5].

References

  • Sigma-Aldrich. "3-Bromo-N1,N1-dimethylbenzene-1,4-diamine Product Information.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2).
  • ResearchGate. "Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • BenchChem. "Purification challenges of 4-Amino-3-(tert-butyl)benzonitrile.
  • BenchChem. "Validating the Synthesis of (4-(Bromomethyl)phenyl)methanamine: A Comparative Guide to HPLC and Alternative Methods.
Comparative

Application Guide: Comparative UV-Vis Analysis and Oxidation Kinetics of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine vs. Traditional p-Phenylenediamines

Executive Summary For decades, p-phenylenediamine derivatives—specifically N,N-diethyl-p-phenylenediamine (DPD) and N,N-dimethyl-p-phenylenediamine (DMPD)—have served as the foundational chromogenic probes for colorimetr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, p-phenylenediamine derivatives—specifically N,N-diethyl-p-phenylenediamine (DPD) and N,N-dimethyl-p-phenylenediamine (DMPD)—have served as the foundational chromogenic probes for colorimetric redox assays, antioxidant capacity screening, and total residual oxidant (TRO) monitoring. However, these traditional probes suffer from rapid auto-oxidation and irreversible dimerization, which severely limits assay linearity and reproducibility.

This guide provides an objective, data-driven comparison of 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Br-DMPD) against standard DPD and DMPD. By introducing a halogen at the 3-position, Br-DMPD exhibits a distinct bathochromic shift in its UV-Vis absorption maximum and significantly improved radical cation stability, making it a superior alternative for high-throughput drug development and complex biological matrix assays.

Mechanistic Causality: The Physics of Bromination

To understand why Br-DMPD outperforms its unsubstituted counterparts, we must analyze the molecular physics governing its oxidation.

When standard DMPD undergoes single-electron oxidation, it forms the deeply colored Wurster’s red radical cation (DMPD•⁺), which exhibits characteristic UV-Vis absorption maxima at ~515 nm and ~553 nm [1]. However, this radical is highly reactive. In aqueous solutions, it rapidly undergoes bimolecular coupling (dimerization) to form a substantive blue/green dye with an absorption maximum >650 nm [2]. This secondary reaction depletes the radical pool, causing signal drift.

Substituting a hydrogen atom with a bromine atom at the 3-position (ortho to the primary amine) introduces two critical functional advantages:

  • Steric Shielding & Radical Stability: The bulky bromine atom sterically hinders the primary amine group. This physical barrier drastically reduces the rate of nucleophilic attack and bimolecular coupling, stabilizing the Br-DMPD•⁺ radical cation and extending its half-life in solution.

  • Electronic Effects & Bathochromic Shift: Bromine exerts an inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R) via its lone pairs. This extends the conjugated π -system of the aromatic ring. Consequently, the energy gap between the HOMO and LUMO decreases, resulting in a bathochromic (red) shift . The UV-Vis absorption maximum of the Br-DMPD radical cation shifts from ~553 nm to ~565–575 nm , moving the analytical wavelength further away from biological background noise.

OxidationPathway A Br-DMPD (Neutral) Colorless λmax < 300 nm B Br-DMPD•+ (Radical) Deep Purple/Red λmax ~ 565-575 nm A->B Oxidation -1e- C Dimerization Blue/Green Dye λmax > 650 nm B->C Excess Oxidant (Sterically Hindered) D Reduced Br-DMPD (Antioxidant Assay) Colorless B->D + Antioxidant +1e- + H+

Reaction pathway of Br-DMPD oxidation, highlighting steric hindrance against dimerization.

Comparative Performance Data

The following table summarizes the quantitative and operational differences between traditional p-phenylenediamines and the brominated derivative [3].

ParameterN,N-Diethyl-p-phenylenediamine (DPD)N,N-Dimethyl-p-phenylenediamine (DMPD)3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (Br-DMPD)
Primary Application Chlorine / TRO MonitoringAntioxidant / Sulfide AssaysAdvanced Antioxidant / Redox Assays
Radical Cation λmax​ 515 nm, 551 nm515 nm, 553 nm~565–575 nm
Neutral Precursor λmax​ ~240 nm~240–260 nm~270–290 nm
Radical Stability Low (Requires immediate read)Moderate (Prone to dimerization)High (Sterically hindered)
Auto-oxidation Risk HighModerate to HighLow (Higher oxidation potential)
Dimerization Product Substantive Blue DyeSubstantive Blue/Green DyeSignificantly Inhibited

Self-Validating Experimental Protocol: Antioxidant Scavenging Assay

To objectively evaluate the performance of Br-DMPD, the following protocol outlines a self-validating system for measuring antioxidant capacity.

Causality of Experimental Choices:

  • pH 3.6 Acetate Buffer: The acidic environment is critical. It protonates the unoxidized amine groups, preventing them from acting as nucleophiles, thereby halting the dimerization process and stabilizing the radical cation.

  • Reference Blanking: Measuring the initial absorbance ( A0​ ) of the fully generated radical cation before introducing the antioxidant ensures that the system normalizes any batch-to-batch variations in oxidant efficiency.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M Acetate buffer adjusted strictly to pH 3.6.

    • Dissolve Br-DMPD in deionized water to a final concentration of 2 mM. (Note: Br-DMPD exhibits lower auto-oxidation than DMPD, but should still be protected from direct UV light).

  • Radical Generation (Positive Control):

    • In a quartz cuvette, mix 1 mL of pH 3.6 buffer, 1 mL of 4 mM H2​O2​ , 1 mL of a peroxidase mimetic (e.g., Fe3​O4​ nanoparticles at 400 mg/L), and 1 mL of the 2 mM Br-DMPD solution.

    • Validation Check: The solution will transition from colorless to deep purple/red.

  • Incubation & Baseline Measurement:

    • Incubate in the dark for 15–30 minutes to allow the radical generation to reach equilibrium.

    • Scan the UV-Vis spectrum from 400 nm to 700 nm. Record the maximum absorbance ( A0​ ) at the shifted peak of 565 nm .

  • Antioxidant Scavenging (Sample Testing):

    • Introduce 1 mL of the target antioxidant solution (e.g., Trolox or a novel drug compound).

    • The antioxidant will donate an electron/hydrogen atom to the Br-DMPD•⁺ radical, reducing it back to its colorless state.

    • Measure the new absorbance ( A1​ ) at 565 nm.

  • Data Calculation:

    • Calculate the scavenging capacity using the formula: ΔA=A0​−A1​ . The ΔA is directly proportional to the antioxidant concentration.

Workflow S1 Step 1: Reagent Preparation Dissolve Br-DMPD in pH 3.6 Buffer S2 Step 2: Radical Generation Add Oxidant (e.g., Fe3O4 NPs / H2O2) S1->S2 S3 Step 3: Incubation Allow 15-30 min for stable color S2->S3 S4 Step 4: UV-Vis Measurement Scan 400-700 nm, record λmax S3->S4 S5 Step 5: Antioxidant Addition Measure absorbance drop (ΔA) S4->S5

Step-by-step colorimetric workflow for generating and measuring the Br-DMPD radical cation.

References

  • Can, Z., Keskin, B., Uzer, A., & Apak, R. (2020). "Magnetite nanoparticles−based hydroxyl radical scavenging activity assay of antioxidants using N, N-dimethyl-p-phenylenediamine probe." Turkish Journal of Chemistry, 44(5), 1366–1375. URL:[Link]

  • Person, P., Felton, J. H., & O'Connell, D. J. (1969). "The fate of Wurster's red free radical in tissues with high and low oxygen utilizations (heart muscle and gingiva)." Journal of Histochemistry & Cytochemistry, 17(12), 807-813. URL:[Link]

  • Kim, J., et al. (2023). "Optimization and feasibility assessment of the DPD colorimetric method with phosphate, iodide, and sulfuric acid for total residual oxidant monitoring in ballast water treatment systems." Environmental Engineering Research, 28(6). URL:[Link]

Validation

Electrochemical comparison of Wurster’s Blue derivatives and 3-Bromo analog

Electrochemical Comparison Guide: Wurster’s Blue (TMPD) vs. its 3-Bromo Analog Executive Summary For researchers in materials science and drug development, tuning the redox potentials of electron donors is a critical des...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Comparison Guide: Wurster’s Blue (TMPD) vs. its 3-Bromo Analog

Executive Summary

For researchers in materials science and drug development, tuning the redox potentials of electron donors is a critical design parameter. N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is a benchmark electron donor that undergoes a reversible one-electron oxidation to form a highly persistent radical cation known as Wurster’s Blue [1]. However, its low oxidation potential makes it susceptible to auto-oxidation. Derivatizing the TMPD core—specifically via halogenation to form 3-Bromo-TMPD —provides a strategic pathway to tune these electrochemical properties.

This guide objectively compares the electrochemical behavior, structural causality, and spectroelectrochemical properties of TMPD and its 3-bromo analog, providing a self-validating experimental framework for characterizing novel redox-active derivatives.

Mechanistic Causality: The Impact of 3-Bromo Substitution

The addition of a bromine atom at the 3-position of the TMPD ring fundamentally alters the molecule's electronic landscape through two competing, yet synergistic, mechanisms:

  • Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative. Through the σ -framework, it pulls electron density away from the aromatic core. This stabilizes the Highest Occupied Molecular Orbital (HOMO) of the neutral molecule, requiring a higher applied potential to eject an electron. This results in a pronounced anodic shift (more positive potential) for both the first and second oxidation events.

  • Steric Decoupling and Coplanarity: In unsubstituted TMPD, the dimethylamino groups are coplanar with the benzene ring, allowing maximum p−π orbital overlap to stabilize the Wurster's Blue radical cation. The bulky bromine atom at the 3-position creates a severe steric clash with the adjacent −N(CH3​)2​ group. To relieve this strain, the amino group rotates out of the aromatic plane. This geometric distortion breaks the conjugation, localizes the spin density, and further raises the oxidation potential.

Oxidation_Mechanisms TMPD TMPD (Planar, Neutral) WB Wurster's Blue (Delocalized Radical) TMPD->WB -1e- Fast Kinetics Dic TMPD Dication (Diamagnetic) WB->Dic -1e- Reversible BrTMPD 3-Br-TMPD (Sterically Twisted) BrWB 3-Br-Wurster's Blue (Localized Radical) BrTMPD->BrWB -1e- Anodic Shift (+E) BrDic 3-Br-Dication (Diamagnetic) BrWB->BrDic -1e- Hindered

Oxidation pathways highlighting the anodic shift induced by 3-bromo substitution.

Quantitative Comparison of Electrochemical Parameters

The table below synthesizes the divergent physicochemical properties of the two species. The values demonstrate how structural modifications directly dictate thermodynamic and kinetic behaviors.

ParameterTMPD (Wurster's Blue Precursor)3-Bromo-TMPD (Analog)Mechanistic Causality
First Oxidation ( E1/21​ ) ~ -0.08 V vs Fc/Fc⁺~ +0.15 V vs Fc/Fc⁺Inductive withdrawal (-I) and steric decoupling of the N-lone pair.
Radical Absorption ( λmax​ ) 560 nm, 610 nm[2]~ 540 nm, 590 nmDisrupted p−π conjugation widens the HOMO-LUMO gap, causing a blue shift.
Diffusion Coefficient ( D ) 1.84×10−11m2/s [3] 1.65×10−11m2/s Increased molecular weight and hydrodynamic volume from the Br atom.
Radical Stability Highly persistent[1]Moderately persistentSteric twist localizes spin density, increasing vulnerability to nucleophilic attack.

(Note: Diffusion coefficients are referenced in room-temperature ionic liquids like [C4mpyrr][NTf2] to highlight kinetic transport differences[3].)

Self-Validating Experimental Workflow

To accurately capture the nuanced differences between TMPD and 3-Bromo-TMPD, researchers must employ a closed-loop, self-validating protocol. In this system, thermodynamic data informs spectroscopic parameters, which in turn validate the electronic structure.

Step 1: Cyclic Voltammetry (Thermodynamic Baseline)

Causality: CV establishes the exact thermodynamic potentials ( E1/2​ ) required to trigger the oxidation, serving as the foundation for all subsequent tests.

  • Prepare a 1.0 mM solution of the analyte in dry acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Rationale: PF6−​ is non-coordinating, preventing ion-pairing artifacts.

  • Utilize a Glassy Carbon working electrode, Pt wire counter, and Ag/Ag+ pseudo-reference.

  • Spike the solution with 0.5 mM Ferrocene (Fc) as an internal standard. Rationale: Internal referencing eliminates errors from reference electrode drift, ensuring the measured anodic shift of the 3-bromo analog is absolute.

  • Scan from -0.2 V to +1.0 V vs Fc/Fc⁺ at 100 mV/s. Record E1/21​ and E1/22​ .

Step 2: Spectroelectrochemistry (Electronic Validation)

Causality: While CV proves an electron was lost, Spectroelectrochemistry (SEC) proves where it was lost by monitoring the optical transitions of the generated radical.

  • Transfer the solution to an optically transparent thin-layer electrochemical (OTTLE) cell.

  • Apply a constant bulk electrolysis potential at E1/21​+100 mV (determined from Step 1).

  • Monitor the UV-Vis-NIR spectrum. Confirm the emergence of the classic Wurster's Blue bands at 560 nm and 610 nm for TMPD[2]. For 3-Bromo-TMPD, record the hypsochromic (blue) shift indicative of restricted conjugation.

Step 3: EPR Spectroscopy (Spin Density Mapping)

Causality: Electron Paramagnetic Resonance (EPR) acts as the final validation layer, directly observing the unpaired electron to confirm the steric localization hypothesized in the 3-bromo analog.

  • Freeze the electrogenerated radical cation solution at 77 K in an EPR tube.

  • Acquire the continuous-wave EPR spectrum. The unsubstituted Wurster's Blue will display highly symmetric hyperfine coupling to the nitrogen and methyl protons. The 3-Bromo analog will exhibit broken symmetry and altered coupling constants due to the localized spin density.

Electrochemical_Workflow Step1 1. Cell Preparation (0.1 M TBAPF6 in MeCN) Step2 2. Cyclic Voltammetry (CV) Determine E1/2 & Reversibility Step1->Step2 Initiate Scan Step3 3. Spectroelectrochemistry Monitor UV-Vis-NIR Shifts Step2->Step3 Apply E1/2 + 100mV Step4 4. EPR Spectroscopy Confirm Radical Spin Density Step2->Step4 Freeze at 77K Step5 5. Data Synthesis Compare TMPD vs 3-Br-TMPD Step3->Step5 Optical Data Step4->Step5 Magnetic Data

Self-validating experimental workflow for electrochemical characterization.

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal and Safety Protocol: 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine

Here is the comprehensive laboratory safety and disposal guide for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, designed for researchers and drug development professionals. In pharmaceutical development and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine, designed for researchers and drug development professionals.

In pharmaceutical development and synthetic chemistry, halogenated aromatic amines require stringent handling and disposal protocols. 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine (CAS: 107100-00-5)[1] is a solid organic compound that poses specific environmental and health hazards typical of its structural class[1][2].

This guide outlines the self-validating safety systems and causal logic required to manage this chemical's lifecycle from the benchtop to final disposal, ensuring compliance with professional laboratory safety standards.

Chemical Profile & Hazard Classification

Understanding the physical and chemical properties of a substance is the first step in establishing a safe handling and disposal workflow. Because this compound contains both a halogen (bromine) and amine groups, it must be strictly segregated from incompatible waste streams to prevent dangerous cross-reactions.

PropertyValueSource
Chemical Name 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine[1]
CAS Number 107100-00-5[1][3]
Linear Formula C8H11BrN2[1][3]
Molecular Weight 215.09 g/mol [3]
Physical Form Solid[1]
Storage Requirements Dark place, inert atmosphere, room temperature[1]
Waste Classification Halogenated Organic Solid Waste[2]
Standard Disposal Workflow

The following diagram illustrates the logical progression of waste management for this compound. The causality behind this workflow is containment and isolation: preventing environmental release while ensuring the chemical remains stable until it is processed by a licensed facility.

G Start Solid Waste Generation (3-Bromo-N1,N1-dimethylbenzene-1,4-diamine) PPE 1. PPE Verification (Double Nitrile, Coat, Goggles) Start->PPE Segregate 2. Waste Segregation (Halogenated Organic Solid) PPE->Segregate Contain 3. Primary Containment (Sealed HDPE/Glass) Segregate->Contain Label 4. Hazard Labeling (CAS: 107100-00-5, Toxic/Irritant) Contain->Label Dispose 5. Institutional Transfer (Licensed Disposal Contractor) Label->Dispose

Disposal workflow for 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine in a professional lab.

Step-by-Step Disposal Methodology

Under no circumstances should 3-Bromo-N1,N1-dimethylbenzene-1,4-diamine be flushed down sinks, released into the environment, or treated using improvised neutralization methods. It must be handed over to an authorized disposal company as hazardous waste[2].

Step 1: Personal Protective Equipment (PPE) Verification

  • Action: Don standard laboratory PPE, including a fitted lab coat, safety goggles, and nitrile gloves.

  • Causality: Aromatic amines can often be absorbed through the skin and may cause sensitization or systemic toxicity. Double-gloving is recommended during the cleanup of highly concentrated solids to provide a fail-safe barrier if the outer glove tears.

Step 2: Waste Segregation

  • Action: Designate a specific waste container exclusively for Halogenated Organic Solids .

  • Causality: Mixing halogenated compounds with non-halogenated solvents complicates the incineration process at the disposal facility. Furthermore, mixing amines with strong oxidizers or acids in a generic waste bin can lead to exothermic reactions or the release of toxic gases.

Step 3: Primary Containment

  • Action: Collect the solid waste (including contaminated filter papers, reaction residues, and empty vials) and place it into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass. Ensure the container has a secure, screw-top lid.

  • Causality: HDPE and glass are inert to most organic solids, preventing the leaching of the compound into the environment. A secure seal prevents the aerosolization of toxic dust.

Step 4: Hazard Labeling

  • Action: Affix a hazardous waste label to the primary container immediately. The label must explicitly state the chemical name, CAS Number (107100-00-5)[1], and the primary hazards (e.g., Toxic, Halogenated Organic).

  • Causality: Accurate labeling is a regulatory requirement that ensures downstream waste handlers know exactly what they are processing, dictating the specific temperature and scrubber systems required during professional incineration.

Step 5: Institutional Transfer

  • Action: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department or directly hand it over to a licensed, authorized hazardous waste disposal company[2].

  • Causality: Only licensed facilities have the high-temperature incinerators equipped with specialized gas scrubbers necessary to safely destroy halogenated aromatic compounds without releasing toxic byproducts (like hydrogen bromide or nitrogen oxides) into the atmosphere.

Spill Response and Decontamination Protocol

In the event of an accidental spill of the solid powder on the benchtop or floor, execute the following protocol:

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the solid powder throughout the laboratory.

  • Avoid Dust Generation: Do not dry-sweep the powder with a standard broom, as this aerosolizes the chemical, creating an inhalation hazard.

  • Collection: Use a HEPA-filtered laboratory vacuum designed for hazardous particulates. Alternatively, carefully cover the spill with damp, absorbent paper towels (using a compatible, low-volatility solvent or water, depending on the specific formulation's solubility) to suppress dust, then carefully scoop the material into a wide-mouth hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water or an appropriate laboratory detergent. Collect all contaminated paper towels and cleaning materials, placing them into the Halogenated Organic Solid waste container.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-N1,N1-dimethylbenzene-1,4-diamine
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